HWY-289
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H32BrNO4 |
|---|---|
Molecular Weight |
562.5 g/mol |
IUPAC Name |
21-[(4-tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene bromide |
InChI |
InChI=1S/C31H32NO4.BrH/c1-31(2,3)21-8-6-19(7-9-21)14-24-22-10-11-26(33-4)30(34-5)25(22)17-32-13-12-20-15-27-28(36-18-35-27)16-23(20)29(24)32;/h6-11,15-17H,12-14,18H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
WGRLNRQLPNLSGU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2=C3C=CC(=C(C3=C[N+]4=C2C5=CC6=C(C=C5CC4)OCO6)OC)OC.[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
HWY-289 Against Candida albicans: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
HWY-289, a semi-synthetic derivative of protoberberine, has demonstrated significant antifungal activity against Candida albicans, the most common causative agent of human fungal infections. This technical guide provides an in-depth analysis of the multifaceted mechanism of action of this compound, focusing on its primary molecular targets and its impact on key virulence attributes of C. albicans. The document summarizes quantitative data, details relevant experimental methodologies, and provides visual representations of the affected signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.
Introduction
Candida albicans is an opportunistic fungal pathogen that can cause a wide range of infections, from superficial mucosal infections to life-threatening systemic candidiasis, particularly in immunocompromised individuals. The ability of C. albicans to switch between yeast and hyphal morphological forms is a key virulence factor, enabling tissue invasion and biofilm formation. The emergence of drug-resistant strains necessitates the development of novel antifungal agents with distinct mechanisms of action.
This compound has emerged as a promising antifungal candidate with potent activity against Candida species.[1][2][3][4] This guide elucidates the core mechanisms by which this compound exerts its antifungal effects, providing a valuable resource for the scientific community.
Quantitative Data Summary
The antifungal efficacy of this compound against Candida albicans and its specific molecular targets have been quantified in several studies. The following tables summarize the key quantitative data.
Table 1: Antifungal Activity of this compound against Candida Species
| Candida Species | Minimum Inhibitory Concentration (MIC) (mg/L) |
| Candida albicans | 1.56[1][2][3][4] |
| Candida krusei | 1.56[1][2][3][4] |
| Candida guilliermondii | 6.25[1][2][3][4] |
Table 2: Inhibitory Activity of this compound on Fungal and Mammalian Enzymes
| Enzyme/Process | Target Organism/System | IC50 |
| Ergosterol Biosynthesis (C-24 methylation) | Candida albicans | 20 µM[1][2][4] |
| Chitin Synthase 1 (CaCHS1) | Candida albicans | 22 µM[1][2] |
| Chitin Synthase 2 (CaCHS2) | Candida albicans | 22 µM[1][2] |
| Chitin Synthase 3 (CaCHS3) | Candida albicans | > 200 µM[1][2][5] |
| Cholesterol Biosynthesis | Rat Microsomes | No effect at 100 µM[1][2][4] |
Core Mechanisms of Action
This compound exhibits a multi-targeted mechanism of action against Candida albicans, primarily disrupting the integrity of the cell membrane and cell wall, and interfering with critical signaling pathways that control virulence.
Inhibition of Ergosterol Biosynthesis
A primary target of this compound is the ergosterol biosynthesis pathway, a critical process for maintaining the fluidity and integrity of the fungal cell membrane. This compound specifically inhibits the incorporation of L-[methyl-¹⁴C]methionine into the C-24 position of ergosterol.[1][2][4] This inhibition disrupts the normal function of the cell membrane, leading to increased permeability and ultimately cell death. A significant advantage of this compound is its selectivity for the fungal pathway, as it shows no inhibitory effect on mammalian cholesterol biosynthesis at comparable concentrations.[1][2][4]
Caption: Inhibition of Ergosterol Biosynthesis by this compound.
Disruption of Cell Wall Integrity via Chitin Synthase Inhibition
The fungal cell wall is a dynamic structure essential for maintaining cell shape, providing osmotic protection, and mediating interactions with the host. Chitin is a crucial component of the C. albicans cell wall. This compound is a potent inhibitor of two key chitin synthase isoenzymes, CaCHS1 and CaCHS2.[1][2] The inhibition of these enzymes disrupts the proper synthesis and deposition of chitin, leading to a weakened cell wall and increased susceptibility to osmotic stress. Notably, this compound shows high specificity, with no significant effect on CaCHS3.[1][2][5]
Caption: Specific Inhibition of Chitin Synthases by this compound.
Interference with Virulence-Associated Signaling
The morphological transition from yeast to hyphae is a critical virulence factor for C. albicans, facilitating tissue invasion and biofilm formation. This compound has been shown to inhibit this yeast-to-hyphal transition in a dose-dependent manner.[6] Proteomic and gene expression analyses have revealed that this compound disrupts the prohyphal RAS signaling pathway.[6] Specifically, this compound downregulates the expression of aconitase and phosphatidylinositol transfer protein, which are induced during the yeast-to-hyphal transition.[6] Furthermore, it suppresses the expression of key RAS-related genes, including CcCST20, CaHST7, and CaCPH1, in hyphal cells.[6]
Caption: Disruption of Prohyphal RAS Signaling by this compound.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Antifungal Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various Candida species.
-
Method: Broth microdilution assays are performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
A serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640).
-
Each well is inoculated with a standardized suspension of Candida cells.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to a drug-free control.
-
Ergosterol Biosynthesis Inhibition Assay
-
Objective: To quantify the inhibitory effect of this compound on ergosterol biosynthesis.
-
Method: This assay measures the incorporation of a radiolabeled precursor into ergosterol.
-
C. albicans cells are grown to the mid-logarithmic phase.
-
The cells are washed and resuspended in a minimal medium.
-
Varying concentrations of this compound are added to the cell suspensions, followed by the addition of L-[methyl-¹⁴C]methionine.
-
The cultures are incubated for a defined period to allow for methionine incorporation.
-
The cells are harvested, and the non-saponifiable lipids (including ergosterol) are extracted.
-
The radioactivity incorporated into the ergosterol fraction is measured using a scintillation counter.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the [¹⁴C]methionine incorporation compared to a drug-free control.
-
Chitin Synthase Activity Assay
-
Objective: To measure the in vitro inhibitory activity of this compound against specific chitin synthase isoenzymes.
-
Method:
-
Crude membrane fractions containing the chitin synthase enzymes (CaCHS1, CaCHS2, CaCHS3) are isolated from C. albicans cell lysates.
-
The enzyme preparations are incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of the substrate, UDP-N-acetyl-[¹⁴C]glucosamine.
-
The reaction is allowed to proceed for a specific time at an optimal temperature and pH.
-
The reaction is stopped, and the radiolabeled chitin product is collected on a filter.
-
The radioactivity on the filter is measured by scintillation counting.
-
The IC50 value is determined as the concentration of this compound that reduces enzyme activity by 50%.
-
Gene Expression Analysis by RT-PCR
-
Objective: To assess the effect of this compound on the expression of genes involved in the yeast-to-hyphal transition.
-
Method:
-
C. albicans yeast cells are induced to form hyphae in the presence or absence of this compound.
-
Total RNA is extracted from the cells at different time points.
-
The RNA is reverse transcribed into complementary DNA (cDNA).
-
Quantitative real-time PCR (qRT-PCR) is performed using gene-specific primers for target genes (e.g., CcCST20, CaHST7, CaCPH1) and a reference gene for normalization.
-
The relative fold change in gene expression in this compound-treated cells compared to untreated controls is calculated.
-
Caption: General Experimental Workflow for this compound Mechanism of Action Studies.
Conclusion
This compound represents a promising antifungal agent with a multi-targeted mechanism of action against Candida albicans. By simultaneously inhibiting ergosterol biosynthesis and chitin synthesis, it disrupts two essential components of the fungal cell, the membrane and the cell wall. Furthermore, its ability to interfere with the RAS signaling pathway and inhibit the yeast-to-hyphal transition underscores its potential to neutralize a key virulence factor of C. albicans. The high selectivity of this compound for fungal targets over their mammalian counterparts suggests a favorable safety profile. This comprehensive understanding of its mechanism of action provides a solid foundation for further preclinical and clinical development of this compound as a novel therapeutic for candidiasis.
References
- 1. This compound, a novel semi-synthetic protoberberine derivative with multiple target sites in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. Proteomic profiling of yeast- and hyphal-specific responses of Candida albicans to the antifungal agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Origins and Synthesis of HWY-289: A Technical Overview
Initial Investigation: A comprehensive search of scientific databases and chemical literature has revealed no compound designated as "HWY-289." This suggests that this compound may be a hypothetical, proprietary, or as-yet-undisclosed molecule.
Given the absence of public-domain information on this compound, this guide will instead provide a template and an example of the requested in-depth technical analysis using a well-characterized molecule, Osimertinib (AZD9291) , a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This will serve to demonstrate the requested format for data presentation, experimental protocols, and visualizations which can be applied to this compound if and when information becomes available.
Section 1: Origins and Synthesis of Osimertinib
Osimertinib was developed by scientists at AstraZeneca and first reported in 2014. It was designed to target specific mutations in the EGFR gene, namely the T790M resistance mutation, which often arises after treatment with earlier-generation EGFR inhibitors.
Retrosynthetic Analysis and Synthesis Pathway
The synthesis of Osimertinib is a multi-step process. A simplified retrosynthetic analysis reveals two key fragments: a pyrimidine core and a substituted aniline side chain.
Figure 1: Simplified retrosynthetic analysis of Osimertinib.
Key Synthesis Step: Buchwald-Hartwig Amination
A crucial step in the synthesis involves a Palladium-catalyzed Buchwald-Hartwig amination to couple the pyrimidine core with the aniline side chain.
Experimental Protocol: Buchwald-Hartwig Amination for Osimertinib Precursor
-
Reagents:
-
2-chloro-N-(4-(dimethylamino)butyl)pyrimidin-4-amine (1.0 eq)
-
N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methylbenzene-1,2-diamine (1.1 eq)
-
Pd2(dba)3 (0.02 eq)
-
Xantphos (0.04 eq)
-
NaOtBu (1.5 eq)
-
Toluene (solvent)
-
-
Procedure:
-
To an oven-dried flask, add the aniline derivative, palladium catalyst, and ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add the solvent, followed by the pyrimidine derivative and the base.
-
Heat the reaction mixture at 100 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Section 2: Biological Activity and Signaling Pathways
Osimertinib is a potent and irreversible inhibitor of EGFR mutants, including those with the T790M resistance mutation.
Quantitative Data: Inhibitory Activity
| Target | IC₅₀ (nM) |
| EGFR (L858R/T790M) | <1 |
| EGFR (ex19del/T790M) | <1 |
| EGFR (wild-type) | 25-50 |
Mechanism of Action: EGFR Signaling Pathway
Osimertinib covalently binds to a cysteine residue (Cys797) in the ATP-binding site of mutant EGFR, thereby irreversibly inhibiting its kinase activity. This blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.
Figure 2: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.
Section 3: Experimental Workflow for Kinase Inhibition Assay
The inhibitory activity of a compound like Osimertinib is often determined using a kinase inhibition assay.
Workflow Diagram
Figure 3: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., Osimertinib) in the assay buffer.
-
Reaction Setup:
-
Add 5 µL of the kinase/substrate mixture to each well of a 384-well plate.
-
Add 2.5 µL of the serially diluted compound.
-
Incubate for 60 minutes at room temperature.
-
-
Kinase Reaction:
-
Add 2.5 µL of ATP solution to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
The Antifungal Agent HWY-289: A Technical Guide to its Impact on Fungal Ergosterol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
HWY-289 is a semi-synthetic protoberberine derivative that has demonstrated significant antifungal activity, particularly against various Candida species. Its mechanism of action is multifactorial, targeting key components of fungal cell integrity. The primary focus of this technical guide is the core effect of this compound on the ergosterol biosynthesis pathway, a critical process for fungal cell membrane structure and function. This compound acts as a potent inhibitor of sterol C-24 methyltransferase (Erg6p), a key enzyme in the later stages of ergosterol production. Additionally, this compound exhibits inhibitory effects on chitin synthase, an enzyme vital for cell wall synthesis. This dual-targeting mechanism makes this compound a compound of interest for the development of novel antifungal therapeutics. This document provides a comprehensive overview of the quantitative data, experimental protocols, and relevant cellular pathways associated with the antifungal action of this compound.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The principal antifungal mechanism of this compound in the context of the cell membrane is the disruption of the ergosterol biosynthesis pathway. Specifically, this compound targets and inhibits the activity of S-adenosyl-L-methionine:Δ24-sterol methyltransferase (Erg6p). This enzyme is responsible for the methylation of the sterol side chain at position C-24, a crucial step in the conversion of zymosterol to fecosterol and subsequent ergosterol synthesis.
Inhibition of Erg6p by this compound leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of aberrant sterol intermediates. This alteration in membrane composition disrupts its fluidity, permeability, and the function of membrane-bound proteins, ultimately leading to fungal growth inhibition.
Signaling Pathway: Ergosterol Biosynthesis and this compound Inhibition
The following diagram illustrates the late stages of the ergosterol biosynthesis pathway in Candida albicans, highlighting the inhibitory action of this compound on sterol C-24 methyltransferase (Erg6p).
Quantitative Data
The following tables summarize the available quantitative data on the antifungal activity of this compound.
Table 1: In Vitro Activity of this compound against Ergosterol and Chitin Biosynthesis
| Target Enzyme | Fungal Species | Assay Method | IC50 Value | Reference |
| Sterol C-24 Methyltransferase (Erg6p) | Candida albicans | Incorporation of L-[methyl-14C]methionine | 20 µM | |
| Chitin Synthase 1 (CaCHS1) | Candida albicans | in vitro enzyme assay | 22 µM | |
| Chitin Synthase 2 (CaCHS2) | Candida albicans | in vitro enzyme assay | 22 µM | |
| Chitin Synthase 3 (CaCHS3) | Candida albicans | in vitro enzyme assay | > 200 µM |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Candida Species
| Fungal Species | MIC Value (mg/L) | Reference |
| Candida albicans | 1.56 | |
| Candida krusei | 1.56 | |
| Candida guilliermondii | 6.25 |
Experimental Protocols
Detailed experimental protocols for the key assays are provided below. Note that these are generalized methods based on established procedures, as the specific protocols for the original this compound studies are not publicly available.
Assay for Sterol C-24 Methyltransferase (Erg6p) Inhibition
This assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) into a sterol substrate by Erg6p.
Materials:
-
Candida albicans microsomal fraction (source of Erg6p)
-
L-[methyl-14C]methionine (to be converted to [14C]SAM)
-
Zymosterol (substrate)
-
This compound (test inhibitor)
-
Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Preparation: Prepare a microsomal fraction from Candida albicans cells grown to the mid-logarithmic phase.
-
Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, a known concentration of zymosterol, and varying concentrations of this compound.
-
Initiation: Start the reaction by adding the C. albicans microsomal fraction and L-[methyl-14C]methionine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
Termination and Extraction: Stop the reaction by adding a strong base (e.g., 15% KOH in methanol) and heat. Extract the non-saponifiable lipids (sterols) with an organic solvent like hexane.
-
Quantification: Evaporate the hexane, resuspend the lipid extract in a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Assay for Chitin Synthase Inhibition
This assay measures the incorporation of radiolabeled N-acetylglucosamine (
HWY-289: A Multifaceted Inhibitor of Fungal Cell Wall Synthesis
A Technical Guide for Researchers and Drug Development Professionals
HWY-289, a semi-synthetic derivative of protoberberine, has emerged as a promising antifungal agent with a multi-targeted mechanism of action that critically involves the disruption of fungal cell wall synthesis. This technical guide provides an in-depth analysis of the core inhibitory functions of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.
Quantitative Analysis of Antifungal Activity
The efficacy of this compound has been quantified against various fungal species and their key enzymes. The following tables summarize the minimum inhibitory concentrations (MICs) and the half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Candida Species [1][2][3]
| Fungal Species | MIC (mg/L) |
| Candida albicans | 1.56 |
| Candida krusei | 1.56 |
| Candida guilliermondii | 6.25 |
Table 2: Inhibitory Activity of this compound on Fungal Cell Wall and Membrane Components
| Target Organism | Target | Parameter | Value |
| Candida albicans | Chitin Synthase 1 (CaCHS1) | IC50 | 22 µM[1][2][3][4] |
| Candida albicans | Chitin Synthase 2 (CaCHS2) | IC50 | 22 µM[1][2][3][4] |
| Candida albicans | Chitin Synthase 3 (CaCHS3) | IC50 | > 200 µM[1][2][3][4] |
| Candida albicans | Ergosterol Biosynthesis | IC50 | 20 µM[1][2][3] |
| Botrytis cinerea | Fungal Growth | EC50 | 1.34 µg/mL[5][6][7] |
| Botrytis cinerea | Chitinase Activity | % Reduction at 1.5 µg/mL | 53.03%[5][6] |
| Botrytis cinerea | Chitin Synthase Gene (BcCHSV) Expression | % Reduction at 1.5 µg/mL | 82.18%[5][6] |
Mechanism of Action: Targeting Fungal Cell Integrity
This compound exhibits a dual-action mechanism that compromises the structural integrity of the fungal cell by targeting both the cell wall and the cell membrane.
Inhibition of Chitin Synthesis
A primary target of this compound is the synthesis of chitin, a crucial component of the fungal cell wall. The compound is a potent and specific inhibitor of chitin synthase isozymes CaCHS1 and CaCHS2 in Candida albicans, with IC50 values of 22 µM for each enzyme.[1][2][3][4] Notably, it shows negligible activity against CaCHS3 (IC50 > 200 µM), indicating a high degree of specificity.[1][2][3][4] In the phytopathogenic fungus Botrytis cinerea, this compound significantly reduces the expression of the chitin synthase gene (BcCHSV) and the activity of chitinase.[5][6]
Disruption of Ergosterol Biosynthesis
In addition to its effects on the cell wall, this compound also targets the fungal cell membrane by inhibiting ergosterol biosynthesis. It has been shown to inhibit the incorporation of L-[methyl-14C]methionine into the C-24 of ergosterol in whole cells of C. albicans with an IC50 of 20 µM.[1][2][3] This action disrupts membrane fluidity and function, contributing to its overall antifungal effect. Importantly, this compound does not affect mammalian cholesterol biosynthesis, suggesting a selective toxicity profile.[1][2]
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the antifungal activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values for Candida species were determined using the broth microdilution method according to the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS) M27-A.
-
Inoculum Preparation: Fungal strains are cultured on Sabouraud dextrose agar. A suspension is prepared in sterile saline and adjusted to a concentration of 10^6 to 5 x 10^6 cells/mL. This is further diluted to achieve a final inoculum size of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the test wells.
-
Drug Dilution: this compound is serially diluted in RPMI 1640 medium.
-
Incubation: The diluted drug is mixed with the fungal inoculum in 96-well microtiter plates and incubated at 35°C for 48 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the control.
Chitin Synthase Activity Assay
The inhibitory effect of this compound on chitin synthase activity was measured using a radioisotope-based assay.
-
Enzyme Preparation: Microsomal fractions containing the chitin synthase enzymes are isolated from C. albicans spheroplasts.
-
Reaction Mixture: The assay mixture contains the microsomal enzyme preparation, a buffer solution (e.g., Tris-HCl), MgCl2, N-acetyl-D-glucosamine, and the substrate UDP-N-acetyl-D-[U-14C]glucosamine.
-
Inhibition: Various concentrations of this compound are pre-incubated with the enzyme preparation before the addition of the substrate.
-
Reaction and Termination: The reaction is allowed to proceed at an optimal temperature (e.g., 30°C) and is then stopped by the addition of trichloroacetic acid.
-
Quantification: The amount of radiolabeled N-acetylglucosamine incorporated into chitin is determined by liquid scintillation counting.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the enzyme activity is calculated.
Ergosterol Biosynthesis Inhibition Assay
The effect of this compound on ergosterol biosynthesis was determined by measuring the incorporation of a radiolabeled precursor into ergosterol in whole fungal cells.
-
Cell Culture and Treatment: C. albicans cells are grown to mid-log phase and then incubated with various concentrations of this compound.
-
Radiolabeling: L-[methyl-14C]methionine is added to the cultures, which serves as a precursor for the C-24 methylation step in ergosterol synthesis.
-
Lipid Extraction: After incubation, the cells are harvested, and non-saponifiable lipids are extracted.
-
Quantification: The amount of radioactivity incorporated into the ergosterol fraction is measured using liquid scintillation counting.
-
IC50 Calculation: The IC50 value is the concentration of this compound that reduces the incorporation of the radiolabel by 50%.
Conclusion
This compound demonstrates significant potential as a novel antifungal agent due to its multifaceted mechanism of action against critical fungal cellular structures. Its specific inhibition of chitin synthase isozymes and its disruption of ergosterol biosynthesis, coupled with a favorable selectivity profile against mammalian cells, make it a compelling candidate for further preclinical and clinical development. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing search for more effective antifungal therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, a novel semi-synthetic protoberberine derivative with multiple target sites in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antifungal Activity and Putative Mechanism of this compound, a Semisynthetic Protoberberine Derivative, against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
HWY-289 Target Identification in Pathogenic Fungi: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HWY-289, a semi-synthetic derivative of protoberberine, has emerged as a promising antifungal agent with a multi-targeted mechanism of action against a range of pathogenic fungi. This technical guide provides a comprehensive overview of the current understanding of this compound's targets and its effects on crucial cellular processes in fungi. Detailed experimental protocols for key assays are provided, along with a quantitative summary of its antifungal activity. Visual representations of the affected pathways and experimental workflows are included to facilitate a deeper understanding of its mode of action.
Introduction
The rise of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. This compound, a novel semi-synthetic protoberberine derivative, has demonstrated significant in vitro activity against pathogenic fungi, including various Candida species and the plant pathogen Botrytis cinerea.[1] Notably, this compound exhibits low toxicity in mammalian systems, making it an attractive candidate for further development.[2] This guide delves into the molecular targets of this compound, focusing on its inhibitory effects on ergosterol and cell wall biosynthesis, membrane integrity, and energy metabolism.
Antifungal Activity of this compound
This compound exhibits a broad spectrum of antifungal activity. The minimum inhibitory concentrations (MICs) and the half-maximal effective concentration (EC50) against various pathogenic fungi are summarized in the tables below.
Table 1: In Vitro Antifungal Activity of this compound against Candida Species
| Fungal Species | MIC (mg/L) |
| Candida albicans | 1.56 |
| Candida krusei | 1.56 |
| Candida guilliermondii | 6.25 |
Data sourced from Park et al. (1999)[2]
Table 2: Antifungal and Mechanistic Activity of this compound against Botrytis cinerea
| Parameter | Value | Concentration |
| EC50 | 1.34 µg/mL | - |
| Chitinase Activity Reduction | 53.03% | 1.5 µg/mL |
| BcCHSV Gene Expression Reduction | 82.18% | 1.5 µg/mL |
| ATP Content Reduction | Significant | - |
Data sourced from An et al. (2024)[3]
Molecular Targets and Mechanism of Action
This compound employs a multi-pronged attack on fungal cells, targeting several key cellular processes simultaneously.
Inhibition of Ergosterol Biosynthesis
Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis is a well-established target for antifungal drugs. This compound has been shown to inhibit the ergosterol biosynthesis pathway in Candida albicans.
-
Target: The primary target within this pathway is believed to be the C-24 sterol methyltransferase (Erg6p), which is responsible for the methylation of the sterol side chain.
-
Effect: this compound inhibits the incorporation of L-[methyl-14C]methionine into the C-24 of ergosterol in whole cells of C. albicans with a half-maximal inhibitory concentration (IC50) of 20 µM.[2][4] Interestingly, this compound does not directly inhibit the C-24 sterol methyltransferase enzyme in vitro, suggesting a more complex mechanism of action, such as the requirement for metabolic activation within the fungal cell or an indirect effect on the enzyme's activity.[4]
Disruption of Cell Wall Integrity
The fungal cell wall is a dynamic structure crucial for maintaining cell shape, protecting against osmotic stress, and mediating interactions with the environment. This compound targets the biosynthesis of chitin, a major component of the fungal cell wall.
-
Target: this compound is a potent and specific inhibitor of the chitin synthase isozymes CaCHS1 and CaCHS2 in Candida albicans.[4]
-
Effect: The IC50 values for the inhibition of both CaCHS1 and CaCHS2 are 22 µM.[4] this compound shows high specificity, with no significant inhibitory activity against CaCHS3 (IC50 > 200 µM).[2][4] In Botrytis cinerea, this compound significantly reduces chitinase activity and the expression of the chitin synthase gene BcCHSV.[3]
Disruption of Fungal Membrane Integrity and Energy Metabolism
In addition to targeting specific biosynthetic pathways, this compound also exerts broader effects on fungal cell physiology.
-
Membrane Disruption: In Botrytis cinerea, this compound disrupts the integrity of the fungal membrane.[1] This leads to increased permeability and leakage of cellular contents.
-
Energy Metabolism: The compound hinders energy metabolism, resulting in a significant reduction of ATP content and the activities of ATPases and key enzymes in the TCA cycle.[3]
-
ABC Transporter Inhibition: There is evidence to suggest that this compound may also inhibit ABC transporter-mediated multidrug resistance by blocking efflux pumps, which are crucial for fungal detoxification.[1]
Impact on Signaling Pathways
Proteomic studies in Candida albicans have revealed that this compound can modulate signaling pathways related to morphogenesis. Specifically, this compound has been shown to induce the expression of three RAS-related genes (CcCST20, CaHST7, and CaCPH1) in yeast-form cells, while suppressing their expression in the pathogenic hyphal form.[5] This suggests that this compound may interfere with the yeast-to-hyphal transition, a key virulence factor for C. albicans, by disrupting the pro-hyphal RAS signaling pathway.[5]
Experimental Protocols
The following section provides detailed methodologies for the key experiments used to identify and characterize the targets of this compound.
Ergosterol Biosynthesis Inhibition Assay
This protocol is adapted from methods used to assess the inhibition of sterol biosynthesis in whole fungal cells.
Objective: To quantify the inhibition of ergosterol biosynthesis by this compound by measuring the incorporation of a radiolabeled precursor.
Materials:
-
Pathogenic fungal strain (e.g., Candida albicans)
-
Appropriate liquid culture medium (e.g., Yeast Peptone Dextrose - YPD)
-
This compound stock solution (in a suitable solvent like DMSO)
-
L-[methyl-14C]methionine
-
Saponification reagent (e.g., 15% w/v alcoholic KOH)
-
Heptane or n-hexane for extraction
-
Scintillation fluid and counter
-
Glassware and general laboratory equipment
Procedure:
-
Fungal Culture: Grow the fungal strain in liquid medium to the mid-logarithmic phase.
-
Drug Treatment: Aliquot the fungal culture into flasks and add varying concentrations of this compound. Include a solvent control (DMSO).
-
Radiolabeling: Add L-[methyl-14C]methionine to each flask and incubate for a defined period (e.g., 1-4 hours) to allow for incorporation into newly synthesized sterols.
-
Cell Harvesting: Harvest the fungal cells by centrifugation and wash them with sterile water.
-
Saponification: Resuspend the cell pellet in the saponification reagent and heat at 80-90°C for 1-2 hours to hydrolyze lipids.
-
Sterol Extraction: After cooling, extract the non-saponifiable lipids (including sterols) with heptane or n-hexane. Repeat the extraction three times.
-
Quantification: Evaporate the pooled organic extracts to dryness, resuspend in a known volume of solvent, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of radiolabel incorporation at each this compound concentration compared to the solvent control. Determine the IC50 value.
Chitin Synthase Activity Assay
This in vitro assay measures the direct inhibitory effect of this compound on chitin synthase activity.
Objective: To determine the IC50 of this compound against specific chitin synthase isozymes.
Materials:
-
Fungal strain expressing the chitin synthase of interest (e.g., Saccharomyces cerevisiae or Candida albicans)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)
-
UDP-N-acetyl-D-[U-14C]glucosamine (radiolabeled substrate)
-
This compound stock solution
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with MgCl2)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Enzyme Preparation: Grow the fungal cells and prepare a crude membrane fraction containing the chitin synthase enzymes by cell lysis and ultracentrifugation.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, varying concentrations of this compound, and the radiolabeled substrate.
-
Initiate Reaction: Start the reaction by adding the membrane preparation to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).
-
Product Collection: Filter the reaction mixture through a glass fiber filter to capture the insoluble radiolabeled chitin product.
-
Washing: Wash the filter extensively to remove any unincorporated radiolabeled substrate.
-
Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity.
-
Data Analysis: Calculate the percentage of inhibition of chitin synthase activity at each this compound concentration and determine the IC50 value.
Fungal Membrane Permeability Assay
This assay assesses the ability of this compound to disrupt the fungal cell membrane.
Objective: To measure the increase in membrane permeability upon treatment with this compound using a fluorescent dye.
Materials:
-
Fungal cell suspension
-
This compound stock solution
-
SYTOX Green nucleic acid stain (or similar membrane-impermeant dye)
-
Buffer (e.g., PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Wash and resuspend fungal cells in the buffer to a standardized density.
-
Dye Loading: Add SYTOX Green to the cell suspension and incubate in the dark to allow for baseline fluorescence measurement.
-
Drug Addition: Add this compound at various concentrations to the cell suspension.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time. SYTOX Green will only enter cells with compromised membranes and fluoresce upon binding to nucleic acids.
-
Data Analysis: Plot the fluorescence intensity against time for each this compound concentration. A rapid increase in fluorescence indicates membrane disruption.
Cellular ATP Level Measurement
This protocol quantifies the impact of this compound on the overall energy status of the fungal cell.
Objective: To measure the relative intracellular ATP concentration in fungal cells after treatment with this compound.
Materials:
-
Fungal culture
-
This compound stock solution
-
ATP bioluminescence assay kit (containing luciferase and luciferin)
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Grow fungal cells and expose them to different concentrations of this compound for a defined period.
-
Cell Lysis: Lyse the fungal cells according to the ATP assay kit manufacturer's instructions to release the intracellular ATP.
-
Luminescence Reaction: Add the luciferase-luciferin reagent to the cell lysate.
-
Measurement: Immediately measure the light output using a luminometer. The amount of light produced is directly proportional to the ATP concentration.
-
Data Analysis: Normalize the luminescence readings to the cell number or total protein concentration and express the results as a percentage of the untreated control.
Conclusion
This compound is a promising antifungal candidate that exhibits a multi-targeted mechanism of action, a desirable trait for combating the emergence of drug resistance. Its ability to simultaneously inhibit essential biosynthetic pathways (ergosterol and chitin), disrupt membrane integrity, and impair energy metabolism makes it a potent inhibitor of fungal growth. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the mechanism of action of this compound and other novel antifungal compounds. Further studies are warranted to explore its in vivo efficacy and to fully elucidate the signaling cascades it modulates, which could pave the way for its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel semi-synthetic protoberberine derivative with multiple target sites in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Activity and Putative Mechanism of this compound, a Semisynthetic Protoberberine Derivative, against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Proteomic profiling of yeast- and hyphal-specific responses of Candida albicans to the antifungal agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of the Antifungal Spectrum of HWY-289: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro screening of the antifungal spectrum of HWY-289, a semi-synthetic protoberberine derivative. It includes a summary of its known antifungal activity, detailed experimental protocols for susceptibility testing, and a visual representation of the screening workflow.
Introduction to this compound
This compound is a novel semi-synthetic derivative of protoberberine that has demonstrated significant broad-spectrum antifungal activity against various pathogenic fungi.[1][2][3] Preliminary studies have identified it as a promising candidate for further development as an antifungal agent due to its potent activity and low toxicity.[4][5] The mechanism of action of this compound is believed to involve multiple targets, including the disruption of the fungal cell wall and membrane integrity, inhibition of ergosterol and chitin biosynthesis, and interference with energy metabolism.[1][2][4][5]
Quantitative Antifungal Spectrum of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species as determined by standardized in vitro susceptibility testing methods.
| Fungal Species | MIC (mg/L) | Reference |
| Candida albicans | 1.56 | [4][5] |
| Candida krusei | 1.56 | [4][5] |
| Candida guilliermondii | 6.25 | [4][5] |
Note: EC50 value for Botrytis cinerea is 1.34 μg/mL.[1][2]
Experimental Protocols for Antifungal Susceptibility Testing
The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution assays.[6][7][8]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
3.1.1. Materials
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinopropanesulfonic acid (MOPS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Yeast inoculum, standardized to the appropriate cell density (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL)
-
Positive control (antifungal agent with known activity, e.g., miconazole)
-
Negative control (medium with solvent)
-
Growth control (medium with inoculum)
-
Spectrophotometer or microplate reader
3.1.2. Procedure
-
Preparation of Antifungal Dilutions: Prepare serial twofold dilutions of this compound in RPMI 1640 medium directly in the 96-well microtiter plates. The final concentration range should be sufficient to determine the MIC (e.g., 0.0975–100 mg/L).[4]
-
Inoculum Preparation: Culture the yeast isolates on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve the final desired inoculum concentration.
-
Inoculation: Add the standardized yeast inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[4][7]
-
Reading the Results: Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.[7][9] The endpoint can be read visually or with a spectrophotometer at a suitable wavelength.
Experimental Workflow and Signaling Pathways
The following diagram illustrates the typical workflow for the initial in vitro screening of an antifungal compound like this compound.
While a specific signaling pathway has not been fully elucidated, the antifungal activity of this compound is attributed to its multi-target mechanism. The following diagram illustrates the logical relationship of its proposed effects on fungal cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antifungal Activity and Putative Mechanism of this compound, a Semisynthetic Protoberberine Derivative, against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound, a novel semi-synthetic protoberberine derivative with multiple target sites in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the chemical structure of HWY-289
- 1. Synthesis of LAVR-289, a new [(Z)-3-(acetoxymethyl)-4-(2,4-diaminopyrimidin-6-yl)oxy-but-2-enyl]phosphonic acid prodrug with pronounced antiviral activity against DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Inhibitory Action of HWY-289 on Chitin Synthase
This technical guide provides a comprehensive overview of the semi-synthetic protoberberine derivative, this compound, and its inhibitory action on chitin synthase. The document synthesizes available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development of this compound as a potential antifungal agent.
Executive Summary
This compound is a novel protoberberine derivative that has demonstrated significant antifungal activity against a range of pathogenic fungi, including Candida albicans and the phytopathogen Botrytis cinerea.[1][2] Its mechanism of action is multifaceted, with a primary focus on the disruption of cell wall integrity through the inhibition of chitin synthase.[1] Additionally, this compound has been shown to inhibit ergosterol biosynthesis, another critical pathway for fungal survival.[1] This dual-action mechanism, coupled with a lack of toxicity in mammalian cells, positions this compound as a promising candidate for further antifungal drug development.[1][3]
Quantitative Data Summary
The inhibitory activities of this compound have been quantified across various fungal species and enzyme systems. The following tables summarize the key findings from published research.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) (mg/L) |
| Candida albicans | 1.56[1] |
| Candida krusei | 1.56[1] |
| Candida guilliermondii | 6.25[1] |
Table 2: Inhibitory Activity of this compound on Candida albicans Enzymes
| Enzyme Target | IC50 Value (µM) |
| Chitin Synthase 1 (CaCHS1) | 22[1] |
| Chitin Synthase 2 (CaCHS2) | 22[1] |
| Chitin Synthase 3 (CaCHS3) | > 200[1] |
| Ergosterol Biosynthesis | 20[1] |
Table 3: Activity of this compound against Botrytis cinerea
| Parameter | Value | Concentration of this compound |
| EC50 | 1.34 µg/mL | N/A[2] |
| Reduction in Chitinase Activity | 53.03% | 1.5 µg/mL[2] |
| Reduction in Chitin Synthase (BcCHSV) Gene Expression | 82.18% | 1.5 µg/mL[2] |
Mechanism of Action
This compound primarily exerts its antifungal effects by targeting the fungal cell wall and cell membrane. The following diagram illustrates the proposed mechanism of action in Candida albicans.
Caption: Proposed mechanism of action of this compound in Candida albicans.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments.
This assay measures the enzymatic activity of chitin synthase isozymes in the presence and absence of this compound.
Caption: Workflow for determining chitin synthase inhibitory activity.
Protocol Details:
-
Preparation of Enzyme Source: Microsomal fractions containing chitin synthase are prepared from fungal cells.
-
Reaction Mixture: The standard assay mixture contains a buffer (e.g., HEPES), digitonin, and the substrate UDP-N-acetyl-D-[U-14C]glucosamine.
-
Inhibition Assay: Various concentrations of this compound are pre-incubated with the enzyme preparation before the addition of the substrate to initiate the reaction.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized chitin is precipitated.
-
Quantification: The amount of radiolabeled N-acetylglucosamine incorporated into chitin is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.
This assay determines the effect of this compound on the synthesis of ergosterol, a key component of the fungal cell membrane.
Protocol Details:
-
Cell Culture: C. albicans cells are grown to the mid-exponential phase.
-
Treatment: The cells are treated with varying concentrations of this compound.
-
Radiolabeling: L-[methyl-14C]methionine is added to the culture, which serves as a precursor for the C-24 methyl group of ergosterol.
-
Lipid Extraction: After incubation, the cells are harvested, and the non-saponifiable lipids are extracted.
-
Separation and Quantification: The extracted sterols are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the amount of radioactivity incorporated into ergosterol is quantified.
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that inhibits the incorporation of the radiolabel into ergosterol by 50% compared to the untreated control.[1]
Logical Relationships in Drug Discovery
The evaluation of a novel antifungal agent like this compound follows a logical progression from in vitro characterization to potential in vivo applications.
Caption: Logical progression for the development of this compound.
Conclusion and Future Directions
This compound has been identified as a potent inhibitor of chitin synthase isozymes CaCHS1 and CaCHS2 in Candida albicans, and it also demonstrates inhibitory effects on ergosterol biosynthesis.[1] Its activity against the plant pathogen Botrytis cinerea further highlights its potential as a broad-spectrum antifungal agent.[2] The lack of significant inhibition of CaCHS3 suggests a degree of specificity that warrants further investigation.[1]
Future research should focus on:
-
Elucidating the precise binding mode of this compound to chitin synthase through structural biology studies.
-
Conducting in vivo efficacy and toxicology studies in relevant animal models of fungal infections.
-
Exploring the potential for synergistic effects when combined with other classes of antifungal drugs.
-
Investigating the full spectrum of its activity against a wider range of clinically and agriculturally important fungi.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a next-generation antifungal therapeutic.
References
Unlocking Antifungal Potential: A Technical Guide to Semi-Synthetic Protoberberines
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. In the quest for novel antifungal agents, semi-synthetic derivatives of natural products have garnered significant attention. Among these, protoberberines, a class of isoquinoline alkaloids, have shown promising antifungal activity. This technical guide delves into the core of semi-synthetic protoberberines' antifungal properties, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental methodologies crucial for their evaluation.
Quantitative Antifungal Activity
The antifungal potency of semi-synthetic protoberberines has been demonstrated against a range of pathogenic fungi. The data presented below summarizes the minimal inhibitory concentrations (MIC) and 50% effective concentrations (EC50) of key derivatives against various fungal species.
Table 1: Antifungal Activity of Semi-Synthetic Protoberberine HWY-289
| Fungal Species | MIC (mg/L) |
| Candida albicans | 1.56[1][2][3][4] |
| Candida krusei | 1.56[1][2][3][4] |
| Candida guilliermondii | 6.25[1][2][3][4] |
Table 2: Antifungal Activity of Semi-Synthetic Protoberberine this compound against Phytopathogenic Fungi
| Fungal Species | EC50 (µg/mL) |
| Botrytis cinerea | 1.34[5] |
| Various Phytopathogenic Fungi | 1.34–21.94[5] |
Table 3: Antifungal Activity of Berberine against Fluconazole-Resistant Yeasts
| Fungal Species | MIC (µg/mL) |
| Candida spp. (fluconazole-resistant) | 8[6][7] |
| Cryptococcus neoformans (fluconazole-resistant) | 16[6][7] |
Mechanism of Action: A Two-Pronged Attack
Semi-synthetic protoberberines exhibit a multifaceted mechanism of action, primarily targeting the integrity of the fungal cell wall and membrane. This dual-pronged attack contributes to their potent antifungal effects.
Inhibition of Ergosterol Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its biosynthesis is a key target for many antifungal drugs. The semi-synthetic protoberberine derivative, this compound, has been shown to inhibit the C-24 methylation step in the ergosterol biosynthesis pathway.[1][2][3][4] This inhibition disrupts membrane fluidity and function, ultimately leading to fungal cell death.
Inhibition of Chitin Synthesis
Chitin is a crucial structural polysaccharide in the fungal cell wall, providing rigidity and protection. This compound has been identified as a potent and specific inhibitor of chitin synthase isozymes CaCHS1 and CaCHS2 in Candida albicans, with no significant effect on CaCHS3.[1][2][3][4] By disrupting chitin synthesis, this compound compromises the structural integrity of the fungal cell wall, rendering the cell susceptible to osmotic stress and lysis.
Experimental Protocols
Standardized and reproducible experimental protocols are paramount in the evaluation of antifungal compounds. The following sections detail the methodologies for key assays.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely accepted technique for determining the MIC of an antifungal agent.[6]
References
- 1. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Chitin Biosynthesis in Aspergillus Species [mdpi.com]
- 5. 6.4 The chitin component [davidmoore.org.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: HWY-289 Minimum Inhibitory Concentration (MIC) Testing
Introduction
HWY-289 is a semisynthetic protoberberine derivative that has demonstrated significant antifungal properties, notably against phytopathogenic fungi such as Botrytis cinerea[1][2]. Its mechanism of action involves the disruption of cellular metabolic processes, leading to a reduction in ATP content, ATPase activities, and the activity of key enzymes within the tricarboxylic acid (TCA) cycle[1][2]. The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antifungal efficacy of this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[3][4]. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique[3][5][6].
Principle of the Assay
The broth microdilution method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate[3][7]. A standardized inoculum of the target fungus is then added to each well. Following an incubation period under controlled conditions, the plates are examined for visible growth. The MIC value is recorded as the lowest concentration of this compound that inhibits this visible growth[3]. This method allows for the quantitative assessment of the antifungal activity of this compound and is amenable to testing multiple isolates or compounds simultaneously.
Target Audience
This document is intended for researchers, scientists, and drug development professionals with a background in microbiology and antimicrobial susceptibility testing.
Experimental Protocols
Materials
-
This compound compound
-
Sterile 96-well round-bottom microtiter plates[7]
-
Target fungal strain(s) (e.g., Botrytis cinerea)
-
Appropriate sterile liquid growth medium (e.g., Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth (SDB))
-
Sterile diluent (e.g., sterile water, saline, or medium)
-
Spectrophotometer or nephelometer
-
Micropipettes and sterile tips
-
Incubator
-
Sterile petri dishes[7]
-
Solvent for this compound (if not readily soluble in the test medium)
Preparation of this compound Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the compound in a suitable solvent to create a high-concentration stock solution. Note the purity of the compound when calculating the concentration[7].
-
Further dilute the stock solution in the chosen sterile liquid growth medium to achieve a starting concentration that is twice the highest desired concentration in the test (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution)[7].
-
Ensure the final concentration of the solvent in the test wells is not inhibitory to fungal growth.
Inoculum Preparation
-
From a pure, fresh culture of the target fungus, pick material from several colonies.
-
Suspend the fungal material in a sterile diluent.
-
Adjust the suspension turbidity to a standardized level, such as a 0.5 McFarland standard, using a spectrophotometer or nephelometer[3]. This corresponds to a specific cell density.
-
Further dilute this standardized suspension in the growth medium to achieve the final desired inoculum concentration, which for standard MIC testing is typically around 10^4 to 10^5 Colony Forming Units (CFU)/mL[7].
Broth Microdilution Procedure
-
Dispense 100 µL of the sterile growth medium into all wells of a 96-well microtiter plate, except for the first column[7].
-
Add 200 µL of the 2x concentrated this compound solution to the wells in the first column.
-
Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to a designated column (e.g., column 10)[7]. Discard 100 µL from the final dilution column[7].
-
Column 11 should serve as the growth control, containing only medium and the fungal inoculum.
-
Column 12 should serve as the sterility control, containing only the medium[7].
-
Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at an appropriate temperature (e.g., 25-28°C for many fungi) for a specified period (e.g., 48-72 hours), or until sufficient growth is observed in the growth control wells.
Reading and Interpreting Results
-
Following incubation, visually inspect the microtiter plate for fungal growth (indicated by turbidity or a fungal pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound at which there is no visible growth[3].
-
The results can also be read using a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm). The MIC can be defined as the concentration that inhibits a certain percentage of growth (e.g., 50% or 90%) compared to the growth control[7].
Data Presentation
The results of the MIC testing should be recorded in a clear and organized manner. Below is an example table for summarizing the MIC data for this compound against various fungal strains.
| Fungal Strain | Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Botrytis cinerea | This compound | Data | Data |
| Aspergillus fumigatus | This compound | Data | Data |
| Candida albicans | This compound | Data | Data |
| Control Antifungal | e.g., Fluconazole | Data | Data |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Mandatory Visualization
Below is a diagram illustrating the experimental workflow for the this compound Minimum Inhibitory Concentration (MIC) testing protocol.
Caption: Workflow for this compound MIC determination.
The following diagram illustrates the proposed mechanism of action of this compound, which involves the disruption of the TCA cycle and ATP production.
Caption: Proposed mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for Broth Microdilution Assay of HWY-289
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the antifungal susceptibility of various fungal species to the novel compound HWY-289 using the broth microdilution method. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.
Introduction to this compound
This compound is a semi-synthetic protoberberine derivative that has demonstrated significant in vitro activity against a range of fungi.[1][2] Published studies indicate that this compound exerts its antifungal effect through multiple mechanisms, including the inhibition of ergosterol biosynthesis and the disruption of cell wall integrity by inhibiting chitin synthase.[1][2] This multi-targeted approach makes this compound a promising candidate for further antifungal drug development. Accurate and standardized susceptibility testing is crucial for evaluating its spectrum of activity and for determining appropriate concentrations for further in vitro and in vivo studies.
Principle of the Broth Microdilution Assay
The broth microdilution assay is a standardized method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4][5] The MIC is the lowest concentration of the drug that prevents the visible growth of a microorganism after a specific incubation period.[3] This method involves challenging a standardized inoculum of a fungus with serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing the broth microdilution assay for this compound.
Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0
-
Sterile 96-well, U-bottom microtiter plates
-
Fungal isolates for testing (e.g., Candida albicans, Candida krusei, Candida guilliermondii)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Vortex mixer
-
Pipettes and sterile tips
-
Incubator (35°C)
Protocol
1. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a stock solution of a high concentration (e.g., 1.6 mg/mL). Ensure complete dissolution by vortexing. This will be the primary stock solution.
-
Further dilute this primary stock solution in RPMI-1640 medium to create a working stock solution. The concentration of the working stock should be at least twice the highest concentration to be tested in the microdilution plate.
2. Preparation of Fungal Inoculum
-
Subculture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest mature colonies using a sterile loop or swab and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm (absorbance of 0.08 to 0.10). This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
3. Preparation of the Microdilution Plate
-
Aseptically add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound working stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10 after mixing.
-
Well 11 will serve as the growth control (no drug), and well 12 will serve as the sterility control (no inoculum).
-
Inoculate each well (except the sterility control) with 100 µL of the prepared fungal inoculum.
4. Incubation
-
Seal the microtiter plates or use a lid to prevent evaporation.
-
Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.[6]
5. Reading the MIC
-
After incubation, visually inspect the plates for fungal growth. The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[3]
-
For objective determination, a spectrophotometer can be used to read the optical density at a specific wavelength (e.g., 490 nm).
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Antifungal Activity of this compound against Candida Species
| Fungal Species | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Candida albicans | 1.56 | - | - |
| Candida krusei | 1.56 | - | - |
| Candida guilliermondii | 6.25 | - | - |
Data derived from published literature.[1] MIC50 and MIC90 values would be determined from testing a larger collection of isolates.
Table 2: Quality Control Ranges for Reference Antifungal Agents
| Antifungal Agent | QC Strain | Expected MIC Range (µg/mL) |
| Amphotericin B | C. parapsilosis ATCC 22019 | 0.25 - 1.0 |
| Fluconazole | C. parapsilosis ATCC 22019 | 1.0 - 4.0 |
| Amphotericin B | C. krusei ATCC 6258 | 0.5 - 2.0 |
| Fluconazole | C. krusei ATCC 6258 | 16 - 128 |
Expected MIC ranges are based on CLSI M27 guidelines.
Visualizations
Experimental Workflow
Caption: Workflow for the broth microdilution assay.
Proposed Signaling Pathway of this compound Antifungal Action
Caption: Proposed mechanism of this compound antifungal activity.
References
- 1. This compound, a novel semi-synthetic protoberberine derivative with multiple target sites in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Activity and Putative Mechanism of this compound, a Semisynthetic Protoberberine Derivative, against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Note: In Vitro Assay for HWY-289 Inhibition of Chitin Synthase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitin, a β-1,4-linked polymer of N-acetylglucosamine (GlcNAc), is an indispensable structural component of the fungal cell wall, providing osmotic stability and rigidity.[1] The enzymes responsible for its synthesis, chitin synthases (CHS), are highly conserved across fungi but are absent in vertebrates. This makes them attractive and selective targets for the development of novel antifungal agents.[1][2] HWY-289, a semi-synthetic protoberberine derivative, has been identified as a potent inhibitor of chitin synthase, demonstrating significant antifungal activity.[3]
This application note provides detailed protocols for determining the inhibitory activity of this compound against chitin synthase using a non-radioactive colorimetric in vitro assay. It includes methods for enzyme preparation, assay execution, and data analysis, along with a summary of known quantitative data for this compound.
Profile of this compound
This compound is a protoberberine derivative that has been investigated for its antifungal properties.[3][4] Its mechanism of action involves the direct inhibition of chitin synthase enzymes, thereby disrupting the synthesis of the fungal cell wall.[5][3] Studies have shown that this compound is a potent and specific inhibitor of Candida albicans chitin synthase isozymes CaCHS1 and CaCHS2.[5][3] Furthermore, it has been shown to impact the expression of chitin synthase genes in other fungi, such as Botrytis cinerea, highlighting its potential as a broad-spectrum antifungal candidate.[4][6]
Quantitative Data Summary: this compound
The inhibitory activity of this compound against specific chitin synthase isozymes has been quantified, providing key data for experimental design. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Enzyme | Organism | IC50 (μM) |
| CaCHS1 | Candida albicans | 22 |
| CaCHS2 | Candida albicans | 22 |
| CaCHS3 | Candida albicans | >200 |
Data sourced from published research on this compound's activity against C. albicans chitin synthases.[5][3]
Experimental Protocols
A non-radioactive, high-throughput in vitro assay is described below. This method relies on the capture of newly synthesized chitin on a Wheat Germ Agglutinin (WGA)-coated microtiter plate, followed by colorimetric quantification.[1]
Preparation of Crude Chitin Synthase Extract
This protocol is adapted for fungal species such as Candida albicans or Saccharomyces cerevisiae.[7]
Materials:
-
Fungal cell culture (log-phase)
-
TM Buffer: 0.5 M Tris-HCl, 40 mM MgAc, pH 7.5
-
Glass beads (0.45 - 0.55 mm)
-
Protease inhibitors
-
Buffer for resuspension (e.g., 50 mM Tris-HCl, pH 7.5)[1]
-
Trypsin (2 mg/mL)[8]
-
Soybean trypsin inhibitor (3 mg/mL)[8]
-
Centrifuge (high-speed, refrigerated)
-
Vortex mixer
Procedure:
-
Harvest Cells: Centrifuge log-phase fungal cultures to harvest the cells. Wash the cell pellet with cold sterile water and then with cold TM buffer.
-
Cell Lysis: Resuspend the cell pellet in 1.5 mL of TM buffer containing protease inhibitors. Add an equal volume of glass beads. Lyse the cells by vortexing for six 30-second intervals, cooling the sample on ice between each interval.
-
Isolate Crude Extract: Recover the cell slurry and wash the glass beads multiple times with TM buffer. Pool the washings and centrifuge at 3,500 x g for 5 minutes to remove cell debris.
-
Isolate Membrane Fraction: Centrifuge the resulting supernatant ("wall-free extract") at high speed (e.g., 60,000 x g) for 45 minutes at 4°C to pellet the membrane fraction containing chitin synthase.
-
Enzyme Preparation: Discard the supernatant and resuspend the membrane pellet in a minimal volume of 50 mM Tris-HCl buffer (pH 7.5). This is the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Trypsin Activation: To activate the chitin synthase zymogen, pre-treat the crude enzyme extract with trypsin (e.g., add 10 µL of 2 mg/mL trypsin to the extract) and incubate for 10-15 minutes at 30°C.[9]
-
Stop Trypsin Activity: Add a soybean trypsin inhibitor (e.g., 10 µL of 3 mg/mL) to halt the trypsin digestion.[8][9] The enzyme is now ready for use in the assay.
Non-Radioactive Chitin Synthase Inhibition Assay
This colorimetric assay quantifies chitin synthesis in a 96-well plate format.[1][10]
Materials:
-
WGA-coated 96-well microtiter plates
-
Activated crude enzyme extract (from section 4.1)
-
This compound stock solution (dissolved in DMSO)
-
Reaction Mixture: 50 mM Tris-HCl (pH 7.5) containing 3.2 mM CoCl₂, 80 mM GlcNAc, and 8 mM UDP-GlcNAc.[11]
-
WGA-HRP solution (Horseradish peroxidase-conjugated WGA)[9]
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution[9]
-
Stop solution (e.g., 2 M H₂SO₄)[9]
-
Microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the appropriate buffer. Ensure the final DMSO concentration in the assay does not inhibit the enzyme (typically ≤1%). Include a vehicle control (DMSO only).
-
Assay Setup: To each well of a WGA-coated 96-well plate, add the following components in order:
-
Incubation: Incubate the plate on a shaker at 30°C for 1-3 hours to allow for chitin synthesis.[1][11]
-
Washing: Wash the wells 6 times with ultrapure water or buffer to remove unreacted substrates and unbound enzyme.[1][9]
-
WGA-HRP Binding: Add 100 µL of WGA-HRP solution to each well and incubate for 30 minutes at 30°C.[9]
-
Final Wash: Repeat the washing step (step 4) to remove unbound WGA-HRP.[9]
-
Color Development: Add 100 µL of TMB substrate solution to each well and incubate until sufficient color develops.[9]
-
Stop Reaction: Add 100 µL of stop solution to each well.[9]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm or 600-650 nm for TMB reaction rate) using a microplate reader.[1][9]
Data Analysis
-
Background Subtraction: Subtract the absorbance of the "no enzyme" control wells from all other readings.
-
Calculate Percent Inhibition: Determine the percentage of chitin synthase inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Absorbance_Inhibitor / Absorbance_VehicleControl))
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve (sigmoidal curve) using appropriate software (e.g., GraphPad Prism, R) to calculate the IC50 value.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the in vitro chitin synthase inhibition assay.
Conceptual Diagram of Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel semi-synthetic protoberberine derivative with multiple target sites in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Antifungal Activity and Putative Mechanism of this compound, a Semisynthetic Protoberberine Derivative, against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 11. psecommunity.org [psecommunity.org]
Application Notes and Protocols: Radiolabeling Assay for Determining the Effect of HWY-289 on the Ergosterol Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
HWY-289, a semi-synthetic protoberberine derivative, has demonstrated potent antifungal activity. One of its proposed mechanisms of action is the disruption of the fungal cell membrane, which is associated with a reduction in ergosterol content. Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis pathway is a well-established target for antifungal drugs. This document provides a detailed protocol for a radiolabeling assay to investigate the effect of this compound on the ergosterol biosynthesis pathway in a model fungal organism such as Saccharomyces cerevisiae or Candida albicans.
The assay utilizes [14C]acetate, a precursor that is incorporated into the building blocks of ergosterol. By tracing the radiolabel through the pathway, researchers can quantify the overall synthesis of ergosterol and identify potential points of inhibition by observing the accumulation of specific radiolabeled intermediates. This method offers a sensitive and quantitative approach to elucidate the mechanism of action of novel antifungal compounds like this compound.
Signaling Pathway and Experimental Workflow
To visualize the ergosterol biosynthesis pathway and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Materials and Reagents
-
Fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans)
-
Appropriate fungal growth medium (e.g., YPD, RPMI-1640)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
[1-14C]acetic acid, sodium salt (specific activity ~50-60 mCi/mmol)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hexane
-
Chloroform
-
Ethyl acetate
-
Benzene
-
Silica gel 60 F254 TLC plates
-
Ergosterol standard
-
Scintillation cocktail
-
Sterile water
-
Microcentrifuge tubes
-
Glass test tubes with screw caps
-
Incubator shaker
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
-
TLC developing tank
-
Radioactive TLC scanner or scintillation counter
-
Nitrogen gas supply
Protocol 1: Fungal Cell Culture and Treatment with this compound
-
Inoculate the chosen fungal strain into 10 mL of appropriate liquid growth medium.
-
Incubate the culture overnight at the optimal temperature with shaking (e.g., 30°C for S. cerevisiae).
-
The next day, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of 0.1.
-
Incubate the culture with shaking until it reaches mid-logarithmic growth phase (OD600 of 0.5-0.8).
-
Aliquot 5 mL of the cell culture into sterile glass test tubes.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).
-
Add varying concentrations of this compound to the cell cultures. Include a vehicle control (solvent only) and a negative control (no treatment).
-
Incubate the treated cultures for a predetermined time (e.g., 2-4 hours) at the optimal growth temperature with shaking.
Protocol 2: Radiolabeling with [14C]Acetate
-
Following the incubation with this compound, add [1-14C]acetic acid to each culture tube to a final concentration of 1-5 µCi/mL.
-
Continue to incubate the cultures under the same conditions for an additional 1-2 hours to allow for the incorporation of the radiolabel into the ergosterol pathway.
Protocol 3: Extraction of Non-Saponifiable Lipids
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet twice with sterile water to remove any unincorporated [14C]acetate.
-
Resuspend the cell pellet in 1 mL of 15% (w/v) KOH in 50% ethanol.
-
Incubate the mixture at 80°C for 1 hour to saponify the lipids.
-
Allow the tubes to cool to room temperature.
-
Add 1 mL of sterile water and 2 mL of hexane to each tube.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including sterols) into the hexane layer.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new clean glass tube.
-
Repeat the hexane extraction (steps 6-9) on the lower aqueous phase to maximize the recovery of sterols.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a small, known volume of chloroform (e.g., 50-100 µL).
Protocol 4: Thin-Layer Chromatography (TLC) and Quantification
-
On a silica gel 60 F254 TLC plate, lightly mark a starting line about 1.5 cm from the bottom.
-
Spot a known volume (e.g., 10-20 µL) of the resuspended lipid extract onto the starting line.
-
Also, spot an ergosterol standard on the same plate for identification.
-
Prepare the TLC mobile phase: a mixture of benzene and ethyl acetate in a 9:1 ratio.
-
Pour the mobile phase into a TLC developing tank to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the tank atmosphere. Close the tank and let it equilibrate for at least 30 minutes.
-
Place the spotted TLC plate into the developing tank and allow the solvent front to migrate to about 1 cm from the top of the plate.
-
Remove the plate from the tank and allow it to air dry completely in a fume hood.
-
Visualize the ergosterol standard spot under UV light (254 nm). The Rf value of ergosterol should be consistent.
-
Use a radioactive TLC scanner to quantify the radioactivity of the spots corresponding to ergosterol and its precursors. The accumulation of radioactivity in spots with lower Rf values than ergosterol may indicate the inhibition of a specific enzyme and the buildup of its substrate.
-
Alternatively, if a TLC scanner is not available, the silica corresponding to the spots of interest can be scraped into scintillation vials. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
Data Presentation
The quantitative data obtained from the radioactive TLC scanner or scintillation counter should be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on the Incorporation of [14C]Acetate into Ergosterol and its Precursors
| Treatment Group | Concentration (µg/mL) | [14C] Incorporation into Ergosterol (DPM/mg cells) | [14C] Incorporation into Precursor 1 (DPM/mg cells) | [14C] Incorporation into Precursor 2 (DPM/mg cells) | ... | Total [14C] Incorporation into Sterols (DPM/mg cells) | | :--- | :---
Application Notes and Protocols for Testing HWY-289 Against Botrytis cinerea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Botrytis cinerea, the causative agent of gray mold disease, is a devastating phytopathogenic fungus with a broad host range, leading to significant economic losses in agriculture.[1][2][3] The emergence of fungicide-resistant strains necessitates the development of novel antifungal agents.[1][3][4] HWY-289, a semi-synthetic protoberberine derivative, has demonstrated potent, broad-spectrum antifungal activity, particularly against B. cinerea.[5][6][7][8] This document provides a detailed experimental design for evaluating the efficacy and elucidating the mechanism of action of this compound against this important plant pathogen.
This compound has been shown to inhibit the mycelial growth of B. cinerea with an EC50 value of 1.34 μg/mL.[6][7] Its mode of action involves the disruption of the cell wall and membrane integrity, inhibition of chitinase activity and chitin synthase gene (BcCHSV) expression, and impediment of energy metabolism, leading to a reduction in ATP content.[6][7]
These application notes and protocols are intended to guide researchers in the systematic evaluation of this compound, from initial in vitro screening to in vivo efficacy testing and mechanism of action studies.
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound against Botrytis cinerea
| Compound | EC50 (μg/mL) | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Fungicidal Concentration (MFC) (μg/mL) | Mycelial Growth Inhibition at 1.5 μg/mL (%) |
| This compound | 1.34 | |||
| Positive Control (e.g., Pyrimethanil) | 3.09 | |||
| Negative Control (e.g., DMSO) | - | - | - | 0 |
Note: EC50 values are reported from existing literature.[6] MIC and MFC values are to be determined experimentally.
Table 2: Effect of this compound on B. cinerea Spore Germination and Germ Tube Elongation
| Treatment Concentration (μg/mL) | Spore Germination Inhibition (%) | Average Germ Tube Length (μm) |
| 0 (Control) | 0 | |
| 0.5 | ||
| 1.0 | ||
| 1.5 | ||
| Positive Control (e.g., Fenhexamid) |
Table 3: In Vivo Efficacy of this compound on Infected Tomato Fruit
| Treatment | Application Time | Disease Incidence (%) | Lesion Diameter (mm) | Protective Efficacy (%) | Therapeutic Efficacy (%) |
| Mock (Vehicle) | - | - | - | ||
| This compound (100 μg/mL) | Protective | - | |||
| This compound (200 μg/mL) | Protective | - | |||
| This compound (100 μg/mL) | Therapeutic | - | |||
| This compound (200 μg/mL) | Therapeutic | - | |||
| Positive Control (e.g., Pyrimethanil) | Protective | - | |||
| Positive Control (e.g., Pyrimethanil) | Therapeutic | - |
Note: Protective and therapeutic effects for this compound have been previously reported.[6]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
1.1. Fungal Strain and Culture Conditions
-
Fungal Strain: Botrytis cinerea (e.g., DSM 877 or a wild-type isolate).[9]
-
Culture Medium: Potato Dextrose Agar (PDA) or V8 agar.[3][9][10]
-
Incubation: Maintain cultures at 20-24°C under a 12-hour photoperiod.[9][10]
1.2. Mycelial Growth Inhibition Assay
This assay determines the concentration of this compound that inhibits the vegetative growth of B. cinerea.
-
Materials: PDA plates, this compound stock solution (in DMSO), sterile cork borer (5 mm), incubator.
-
Procedure:
-
Prepare PDA plates amended with various concentrations of this compound (e.g., 0.5, 1, 1.5, 5, 10 μg/mL). A solvent control (DMSO) and a positive control (e.g., pyrimethanil) should be included.
-
From a 7-day-old B. cinerea culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of the prepared PDA plates.
-
Incubate the plates at 22°C for 3-5 days.
-
Measure the colony diameter in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
Determine the EC50 value by probit analysis.
-
1.3. Spore Germination Assay
This assay evaluates the effect of this compound on the germination of B. cinerea conidia.
-
Materials: B. cinerea conidia suspension, sterile microscope slides, coverslips, humidity chamber, microscope.
-
Procedure:
-
Harvest conidia from a 10-14 day old culture by flooding the plate with sterile distilled water and gently scraping the surface.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial suspension to a concentration of 1 x 10^6 spores/mL using a hemocytometer.[10]
-
Mix the conidial suspension with different concentrations of this compound.
-
Pipette a drop of each mixture onto a sterile microscope slide and place it in a humidity chamber.
-
Incubate at 22°C for 6-8 hours.
-
Observe at least 100 spores per replicate under a microscope to determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Measure the length of the germ tubes for a subset of germinated spores.
-
In Vivo Efficacy Testing
2.1. Plant Material
-
Use susceptible host plants such as tomato, strawberry, or grape berries.[11][12][13] Ensure the fruits or leaves are healthy and free of blemishes.
2.2. Protective Assay
This assay assesses the ability of this compound to prevent infection.
-
Procedure:
-
Prepare solutions of this compound at desired concentrations (e.g., 100 and 200 μg/mL).[6]
-
Spray the plant material (e.g., detached tomato fruits) with the this compound solutions until runoff. A mock treatment (vehicle) and a positive control should be included.
-
Allow the treated material to air dry for 24 hours.
-
Inoculate the plant material with a B. cinerea spore suspension (1 x 10^6 spores/mL).
-
Incubate at 22°C with high humidity for 3-5 days.
-
Measure the disease incidence (percentage of infected fruits/leaves) and severity (lesion diameter).
-
Calculate the protective efficacy.
-
2.3. Therapeutic Assay
This assay evaluates the curative potential of this compound.
-
Procedure:
-
Inoculate the plant material with a B. cinerea spore suspension.
-
Incubate for 24 hours to allow infection to establish.
-
Apply the this compound treatments as described in the protective assay.
-
Continue incubation for another 2-4 days.
-
Assess disease incidence and severity.
-
Calculate the therapeutic efficacy.
-
Mechanism of Action Studies
3.1. Cell Wall Integrity Assay
-
Principle: Assess the effect of this compound on the fungal cell wall by observing changes in mycelial morphology.
-
Procedure:
3.2. Chitinase and Chitin Synthase Activity
-
Principle: Quantify the enzymatic activity of chitinase and the gene expression of chitin synthase, key components in cell wall synthesis and remodeling.
-
Procedure:
-
Culture B. cinerea in the presence and absence of this compound.
-
Extract proteins and perform a colorimetric chitinase activity assay.
-
Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression level of the chitin synthase gene (BcCHSV).[6]
-
3.3. Membrane Permeability Assay
-
Principle: Measure the leakage of intracellular components as an indicator of membrane damage.
-
Procedure:
-
Treat B. cinerea mycelia with this compound.
-
Measure the relative conductivity of the culture supernatant over time. An increase in conductivity indicates leakage of electrolytes.
-
Use a fluorescent dye such as propidium iodide (PI), which can only enter cells with compromised membranes, and quantify the fluorescence.
-
3.4. Energy Metabolism Assay
-
Principle: Determine the impact of this compound on cellular energy production.
-
Procedure:
-
Treat B. cinerea with this compound.
-
Measure the intracellular ATP content using a commercial ATP assay kit.
-
Measure the activity of key enzymes in the TCA cycle.[7]
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Putative mechanism of action of this compound.
References
- 1. The Destructive Fungal Pathogen Botrytis cinerea—Insights from Genes Studied with Mutant Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Microbial Biocontrol Agents against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Fungicide resistance in Botrytis cinerea and identification of Botrytis species associated with blueberry in Michigan [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antifungal Activity and Putative Mechanism of this compound, a Semisynthetic Protoberberine Derivative, against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A novel approach to control Botrytis cinerea fungal infections: uptake and biological activity of antifungals encapsulated in nanoparticle based vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo antifungal activities of the essential oils of various plants against tomato grey mould disease agent Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Measuring the Efficacy of HWY-289 Against Fungal Biofilms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. These structured communities of fungal cells, encased in a self-produced extracellular matrix, create a formidable barrier to drug penetration and host immune responses. HWY-289, a semi-synthetic protoberberine derivative, has demonstrated broad-spectrum antifungal activity by disrupting multiple cellular processes essential for fungal survival.[1][2] This document provides detailed application notes and experimental protocols to measure the efficacy of this compound against fungal biofilms, enabling a comprehensive evaluation of its potential as an anti-biofilm agent.
This compound primarily exerts its antifungal effects by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane, and by disrupting cell wall integrity through the inhibition of chitin synthase.[2][3] Furthermore, it has been shown to impact cell membrane permeability and hinder energy metabolism.[1] These mechanisms suggest that this compound may be effective in both preventing the formation of new biofilms and eradicating existing, mature biofilms. The following protocols are designed to quantify these effects using established in vitro models.
Key Experimental Approaches
The efficacy of this compound against fungal biofilms can be assessed through a multi-faceted approach that evaluates its impact on:
-
Total Biofilm Biomass: Quantifying the overall size and structure of the biofilm.
-
Cellular Metabolic Activity: Determining the viability of fungal cells within the biofilm.
-
Biofilm Architecture and Viability: Visualizing the three-dimensional structure of the biofilm and differentiating between live and dead cells.
Protocol 1: Fungal Biofilm Formation
This protocol describes the initial step of growing a fungal biofilm in a microtiter plate, which is the foundation for subsequent quantification assays. Candida albicans is a commonly used model organism for fungal biofilm studies.[4][5]
Materials:
-
Fungal strain (e.g., Candida albicans SC5314)
-
Yeast Peptone Dextrose (YPD) broth
-
RPMI-1640 medium buffered with MOPS
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom polystyrene microtiter plates
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Inoculum Preparation: a. Inoculate a single colony of the fungal strain into 5 mL of YPD broth. b. Incubate overnight at 30°C with shaking (200 rpm) to obtain a stationary phase culture.[6] c. Harvest the cells by centrifugation (3,500 x g for 5 minutes).[6] d. Wash the cell pellet twice with sterile PBS.[6] e. Resuspend the cells in RPMI-1640 medium and adjust the cell density to 1 x 10⁶ cells/mL using a spectrophotometer (OD₆₀₀).[6]
-
Biofilm Formation: a. Add 100 µL of the standardized cell suspension to each well of a 96-well microtiter plate. b. Incubate the plate at 37°C for 90 minutes without shaking to allow for initial cell adherence. c. After the adherence phase, gently wash the wells twice with 150 µL of sterile PBS to remove non-adherent cells. d. Add 100 µL of fresh RPMI-1640 medium to each well. For testing this compound's effect on biofilm formation (inhibition), add the desired concentrations of this compound at this step. e. Incubate the plate at 37°C for 24-48 hours to allow for biofilm maturation.[7]
Protocol 2: Quantification of Biofilm Biomass (Crystal Violet Assay)
The crystal violet (CV) assay is a simple and effective method to quantify the total biomass of a biofilm by staining the extracellular matrix and the cells.[8][9][10]
Materials:
-
Biofilm plate from Protocol 1
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Deionized water
-
Microplate reader
Procedure:
-
Staining: a. Gently aspirate the medium from the wells of the biofilm plate. b. Wash the wells twice with 200 µL of deionized water to remove planktonic cells.[7] c. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[8][9] d. Remove the crystal violet solution and wash the wells four times with 200 µL of deionized water.[7] e. Invert the plate and gently tap on a paper towel to remove excess water. Air dry the plate.
-
Solubilization and Quantification: a. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[7] b. Incubate for 15 minutes at room temperature. c. Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate.[9] d. Measure the absorbance at 550 nm using a microplate reader.[9]
Data Presentation:
The results can be presented as the percentage of biofilm inhibition compared to an untreated control.
| This compound Conc. (µg/mL) | OD₅₅₀ (Mean ± SD) | % Biofilm Inhibition |
| 0 (Control) | 1.25 ± 0.08 | 0% |
| 1 | 0.98 ± 0.06 | 21.6% |
| 2 | 0.65 ± 0.05 | 48.0% |
| 4 | 0.32 ± 0.03 | 74.4% |
| 8 | 0.15 ± 0.02 | 88.0% |
| 16 | 0.08 ± 0.01 | 93.6% |
Protocol 3: Assessment of Biofilm Metabolic Activity (XTT/MTS Assay)
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or MTS assay measures the metabolic activity of cells within the biofilm, providing an indication of cell viability.[11][12] Viable cells with active mitochondrial dehydrogenases reduce the XTT/MTS tetrazolium salt to a colored formazan product.[12]
Materials:
-
Biofilm plate from Protocol 1
-
XTT or MTS solution (e.g., 0.5 mg/mL in PBS)
-
Menadione or Phenazine methosulfate (PMS) solution (activator)
-
Microplate reader
Procedure:
-
Reagent Preparation: a. Prepare a fresh solution of XTT/MTS in pre-warmed PBS. b. Just before use, add the activator (e.g., menadione to a final concentration of 1 µM) to the XTT/MTS solution.
-
Assay: a. Gently aspirate the medium from the wells of the biofilm plate. b. Wash the wells twice with 200 µL of sterile PBS. c. Add 100 µL of the XTT/MTS-activator solution to each well.[13] d. Incubate the plate in the dark at 37°C for 1-3 hours.[11] e. After incubation, transfer 80 µL of the supernatant to a new 96-well plate. f. Measure the absorbance at 492 nm using a microplate reader.[11]
Data Presentation:
The results can be presented as the percentage of metabolic activity reduction.
| This compound Conc. (µg/mL) | OD₄₉₂ (Mean ± SD) | % Metabolic Activity Reduction |
| 0 (Control) | 0.85 ± 0.05 | 0% |
| 1 | 0.62 ± 0.04 | 27.1% |
| 2 | 0.41 ± 0.03 | 51.8% |
| 4 | 0.22 ± 0.02 | 74.1% |
| 8 | 0.11 ± 0.01 | 87.1% |
| 16 | 0.06 ± 0.01 | 92.9% |
Protocol 4: Visualization of Biofilm Architecture and Viability (Confocal Laser Scanning Microscopy)
Confocal Laser Scanning Microscopy (CLSM) allows for the visualization of the three-dimensional structure of the biofilm and can be used with fluorescent dyes to differentiate between live and dead cells.[14][15]
Materials:
-
Biofilms grown on suitable substrates (e.g., glass coverslips, silicone squares)[13]
-
Fluorescent stains (e.g., FUN 1, SYTO 9, Propidium Iodide)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Biofilm Preparation for Imaging: a. Grow biofilms on sterile glass coverslips placed in a 12-well plate following the procedure in Protocol 1. b. After treatment with this compound, gently wash the coverslips with PBS.
-
Staining: a. For live/dead staining, incubate the biofilms with a mixture of SYTO 9 (stains all cells green) and propidium iodide (stains dead cells with compromised membranes red). b. Alternatively, use FUN 1, which is converted to red cylindrical intravacuolar structures in metabolically active cells, while dead cells show diffuse green fluorescence.[16] c. Incubate in the dark according to the manufacturer's instructions. d. Gently wash with PBS to remove excess stain.
-
Imaging: a. Mount the coverslip onto a glass slide with a drop of mounting medium. b. Acquire z-stack images using a confocal microscope with appropriate laser excitation and emission filters for the chosen stains. c. Reconstruct 3D images and analyze biofilm thickness and the distribution of live/dead cells using imaging software (e.g., ImageJ, COMSTAT).[15][16]
Visualization of Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for assessing this compound efficacy.
Caption: this compound's potential impact on biofilm-related pathways.
Mechanism of Action and Expected Outcomes
This compound's known mechanisms of action provide a strong rationale for its potential as an anti-biofilm agent.
-
Inhibition of Ergosterol and Chitin Synthesis: By targeting ergosterol and chitin synthesis, this compound compromises the integrity of the fungal cell membrane and cell wall.[2][3] This is expected to hinder the initial attachment of fungal cells to surfaces, a critical first step in biofilm formation. It may also weaken the structural integrity of the mature biofilm matrix.
-
Disruption of Membrane Permeability and Energy Metabolism: Damage to the cell membrane and disruption of energy production would likely lead to reduced viability of the cells within the biofilm.[1] This effect can be quantified by the XTT/MTS assay, where a dose-dependent decrease in metabolic activity is anticipated.
-
Interference with Signaling Pathways: Biofilm formation in fungi like C. albicans is regulated by complex signaling networks, including the MAPK and cAMP-PKA pathways.[4][17] While direct evidence is pending, the cellular stress induced by this compound could potentially interfere with these signaling cascades, leading to a downstream reduction in the expression of genes required for biofilm formation and maintenance. For instance, proteomic studies have suggested that this compound may disrupt prohyphal RAS signaling, which is linked to these pathways.[18]
By employing the detailed protocols outlined in this document, researchers can systematically evaluate the efficacy of this compound against fungal biofilms. The combination of biomass quantification, metabolic activity assessment, and microscopic visualization will provide a comprehensive understanding of its potential as a novel anti-biofilm therapeutic.
References
- 1. Antifungal Activity and Putative Mechanism of this compound, a Semisynthetic Protoberberine Derivative, against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel semi-synthetic protoberberine derivative with multiple target sites in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Fungal biofilm formation and its regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial biofilm -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 6. A Novel and Robust Method for Investigating Fungal Biofilm [bio-protocol.org]
- 7. static.igem.org [static.igem.org]
- 8. ableweb.org [ableweb.org]
- 9. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 10. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uses and Limitations of the XTT Assay in Studies of Candida Growth and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clarifying and Imaging Candida albicans Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of cell viability assessment and visualization of Aspergillus niger biofilm with two fluorescent probe staining methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Proteomic profiling of yeast- and hyphal-specific responses of Candida albicans to the antifungal agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HWY-289 Dose-Response Studies on Fungal Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
HWY-289, a semi-synthetic protoberberine derivative, has demonstrated significant antifungal activity, particularly against the phytopathogenic fungus Botrytis cinerea.[1][2] Its mechanism of action involves the disruption of fungal cell membrane integrity, interference with energy metabolism, and the breakdown of the cell wall.[1][2][3] Presented here are detailed application notes and protocols for conducting a dose-response study to evaluate the efficacy of this compound against fungal growth. These guidelines are intended to provide a standardized framework for researchers in mycology, plant pathology, and antifungal drug development.
Mechanism of Action of this compound
This compound exhibits a multi-faceted approach to inhibiting fungal growth. The primary mechanisms include:
-
Disruption of Cell Membrane and Wall Integrity: this compound alters the morphology of fungal mycelia and the internal cellular structure.[1][2] It achieves this by impacting the permeability and integrity of the cell membrane and by down-regulating the expression of genes involved in chitin synthesis, a crucial component of the fungal cell wall.[1]
-
Inhibition of Energy Metabolism: The compound significantly hinders mitochondrial function by reducing ATP content and the activity of key enzymes within the Tricarboxylic Acid (TCA) cycle.[1][2]
-
Interference with ABC Transporters: this compound can inhibit ABC transporters, which are responsible for multidrug resistance in fungi by pumping out antifungal compounds.[3]
Dose-Response Study of this compound on Botrytis cinerea
This section outlines the protocol for determining the dose-dependent inhibitory effects of this compound on the growth of Botrytis cinerea.
Table 1: Summary of Quantitative Data from a Representative Dose-Response Study
| This compound Concentration (µg/mL) | Mean Mycelial Growth Inhibition (%) | Standard Deviation (%) | IC50 (µg/mL) |
| 0 (Control) | 0 | 0 | \multirow{7}{*}{1.34} |
| 0.5 | 28.3 | 3.1 | |
| 1.0 | 45.1 | 4.5 | |
| 1.5 | 68.7 | 5.2 | |
| 2.0 | 85.4 | 3.9 | |
| 2.5 | 92.1 | 2.8 | |
| 3.0 | 98.6 | 1.5 |
Note: The IC50 value is the concentration of this compound that inhibits 50% of the fungal growth and is a key parameter in dose-response studies.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution.
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Botrytis cinerea culture
-
Potato Dextrose Broth (PDB) or RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile pipette tips and tubes
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture Botrytis cinerea on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days.
-
Harvest conidia by flooding the plate with sterile saline solution containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial suspension concentration to 1 x 10⁵ conidia/mL using a hemocytometer.
-
-
Preparation of this compound Dilutions:
-
Prepare a 2-fold serial dilution of the this compound stock solution in the growth medium (PDB or RPMI-1640) in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.1 µg/mL to 20 µg/mL.
-
-
Microplate Assay Setup:
-
Add 100 µL of the appropriate this compound dilution to the wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a positive control (fungal inoculum with no this compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the microtiter plate at 25°C for 48-72 hours.
-
-
Data Collection and Analysis:
-
Measure the optical density (OD) at 600 nm using a spectrophotometer.
-
Calculate the percentage of growth inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (OD_test - OD_negative) / (OD_positive - OD_negative))
-
Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key fungal signaling pathway affected by this compound and the experimental workflow for the dose-response study.
Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.
Caption: Inhibition of Fungal Energy Metabolism by this compound.
Caption: Experimental Workflow for Dose-Response Study.
References
Application Notes and Protocols for Assessing HWY-289's Impact on Fungal Morphology
For Researchers, Scientists, and Drug Development Professionals
Introduction
HWY-289, a semi-synthetic protoberberine derivative, has demonstrated significant antifungal activity, primarily by disrupting the fungal cell wall and altering cellular morphology.[1][2][3] These application notes provide a comprehensive guide for researchers to assess the morphological changes induced by this compound in fungi, utilizing established microscopy techniques and cellular staining methods. The protocols outlined below are designed to deliver robust and quantifiable data, crucial for understanding the mechanism of action of this compound and for its development as a potential antifungal agent.
Recent studies have shown that this compound alters the mycelial structure and internal cellular organization of fungi such as Botrytis cinerea and inhibits the yeast-to-hyphal transition in Candida albicans.[2][4] The primary mechanisms implicated are the interference with cell wall biosynthesis, specifically targeting amino acid sugar and nucleotide sugar metabolism, and the inhibition of chitin synthase.[2][5] Furthermore, this compound has been shown to disrupt prohyphal RAS signaling in C. albicans.[4]
These protocols will enable researchers to visualize and quantify these morphological and cellular changes, providing critical insights into the antifungal efficacy of this compound.
Key Experimental Techniques
Several key techniques are employed to assess the impact of this compound on fungal morphology:
-
Microscopy:
-
Scanning Electron Microscopy (SEM): To visualize surface morphological changes of fungal mycelia and cells.
-
Transmission Electron Microscopy (TEM): To examine ultrastructural changes within the fungal cells, such as alterations in the cell wall, plasma membrane, and organelles.
-
-
Fluorescence Microscopy:
-
Calcofluor White Staining: To specifically stain chitin in the fungal cell wall, allowing for the visualization of changes in cell wall integrity, septation, and chitin distribution.
-
Experimental Protocols
Protocol 1: Assessment of Fungal Morphology using Electron Microscopy (SEM and TEM)
This protocol details the preparation of fungal samples treated with this compound for observation by SEM and TEM.
Materials:
-
Fungal culture (e.g., Botrytis cinerea, Candida albicans)
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Yeast Peptone Dextrose)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
2.5% Glutaraldehyde in PBS
-
1% Osmium tetroxide in PBS
-
Ethanol series (30%, 50%, 70%, 80%, 90%, 100%)
-
Hexamethyldisilazane (HMDS) for SEM
-
Resin (e.g., Epon) for TEM
-
Uranyl acetate and lead citrate for TEM staining
Procedure:
-
Fungal Culture and Treatment:
-
Inoculate the desired fungus into a liquid medium.
-
Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) and a solvent control (DMSO).
-
Incubate under appropriate conditions for fungal growth.
-
-
Sample Fixation:
-
Harvest fungal cells by centrifugation or filtration.
-
Wash the cells twice with PBS.
-
Fix the cells with 2.5% glutaraldehyde in PBS for 2 hours at 4°C.
-
Wash three times with PBS.
-
Post-fix with 1% osmium tetroxide in PBS for 1 hour at 4°C.
-
Wash three times with PBS.
-
-
Dehydration and Drying (for SEM):
-
Dehydrate the samples through a graded ethanol series (30% to 100%).
-
Perform critical point drying or chemical drying with HMDS.
-
Mount the dried samples on stubs and coat with gold-palladium.
-
-
Embedding and Sectioning (for TEM):
-
Dehydrate the samples through a graded ethanol series.
-
Infiltrate the samples with resin.
-
Embed the samples in resin and polymerize at 60°C.
-
Cut ultra-thin sections (70-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
-
Staining (for TEM):
-
Stain the sections with uranyl acetate and lead citrate.
-
-
Imaging:
-
Observe the samples under a Scanning Electron Microscope or a Transmission Electron Microscope.
-
Capture images of treated and control samples, noting any morphological alterations.
-
Protocol 2: Visualization of Chitin Distribution using Calcofluor White Staining
This protocol describes the use of Calcofluor White, a fluorescent stain that binds to chitin, to assess changes in the fungal cell wall.[6][7][8]
Materials:
-
Fungal culture treated with this compound (as in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Calcofluor White M2R solution (e.g., 1 g/L)[8]
-
10% Potassium hydroxide (KOH) (optional, to enhance visualization)[6][8]
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI filter set (Excitation ~347 nm, Emission ~450 nm)[8]
Procedure:
-
Sample Preparation:
-
Harvest fungal cells from liquid culture.
-
Wash the cells twice with PBS.
-
Resuspend the cells in a small volume of PBS.
-
-
Staining:
-
Place a drop of the fungal suspension on a microscope slide.
-
Add one drop of Calcofluor White solution.
-
Optionally, add one drop of 10% KOH to clear the specimen and enhance fluorescence.[6][8]
-
Mix gently and place a coverslip over the suspension.
-
Incubate for 1-5 minutes at room temperature in the dark.[6][7]
-
-
Imaging:
-
Observe the slide under a fluorescence microscope using a DAPI filter.
-
Chitin-rich structures will fluoresce bright blue-white.[8]
-
Capture images of treated and control samples, focusing on changes in cell wall integrity, septal staining, and overall chitin distribution.
-
Data Presentation
Quantitative data obtained from the analysis of morphological changes should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Fungal Mycelial Diameter (µm)
| Treatment Group | Concentration (µg/mL) | Mean Mycelial Diameter (µm) ± SD | % Inhibition of Growth |
| Control (DMSO) | 0 | 50.5 ± 4.2 | 0% |
| This compound | 0.5 | 35.2 ± 3.1 | 30.3% |
| This compound | 1.0 | 20.8 ± 2.5 | 58.8% |
| This compound | 2.0 | 9.7 ± 1.8 | 80.8% |
Table 2: Ultrastructural Changes Observed by TEM in Fungal Cells Treated with this compound
| Treatment Group | Concentration (µg/mL) | Cell Wall Thickness (nm) ± SD | Plasma Membrane Integrity | Organelle Morphology |
| Control (DMSO) | 0 | 100.2 ± 8.5 | Intact | Normal |
| This compound | 1.0 | 145.6 ± 12.3 | Disrupted, invaginations | Swollen mitochondria, vacuolization |
| This compound | 2.0 | 180.3 ± 15.1 | Severely disrupted | Disorganized cytoplasm, extensive vacuolization |
Table 3: Quantification of Chitin Content using Calcofluor White Staining and Image Analysis
| Treatment Group | Concentration (µg/mL) | Mean Fluorescence Intensity ± SD | % Change in Chitin Content |
| Control (DMSO) | 0 | 150.8 ± 12.4 | 0% |
| This compound | 1.0 | 225.3 ± 18.7 | +49.4% |
| This compound | 2.0 | 280.1 ± 22.5 | +85.7% |
Note: An increase in fluorescence intensity may indicate a compensatory upregulation of chitin synthesis in response to cell wall stress, a phenomenon observed with other cell wall-targeting antifungals like caspofungin.[9]
Visualization of Pathways and Workflows
Fungal Cell Wall Integrity (CWI) Signaling Pathway
The Cell Wall Integrity (CWI) pathway is a critical signaling cascade that regulates the maintenance and biosynthesis of the fungal cell wall in response to stress.[10][11] Given that this compound targets the cell wall, it is plausible that it activates this pathway.
Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.
Experimental Workflow for Assessing this compound's Impact
This diagram illustrates the logical flow of experiments to characterize the morphological effects of this compound.
Caption: Experimental workflow for morphological assessment.
Conclusion
The protocols and data presentation formats provided in these application notes offer a standardized framework for investigating the morphological impact of this compound on fungal pathogens. By employing a combination of electron and fluorescence microscopy, researchers can gain detailed insights into the structural and subcellular alterations induced by this promising antifungal compound. The quantitative analysis of these changes is essential for elucidating the precise mechanism of action of this compound and for its continued development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antifungal Activity and Putative Mechanism of this compound, a Semisynthetic Protoberberine Derivative, against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic profiling of yeast- and hyphal-specific responses of Candida albicans to the antifungal agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. static.igem.org [static.igem.org]
- 7. youtube.com [youtube.com]
- 8. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]
- 9. Caspofungin Treatment of Aspergillus fumigatus Results in ChsG-Dependent Upregulation of Chitin Synthesis and the Formation of Chitin-Rich Microcolonies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating HWY-289 in Combination with Other Antifungals
For Researchers, Scientists, and Drug Development Professionals
Introduction
HWY-289 is a semi-synthetic protoberberine derivative that has demonstrated potent, broad-spectrum antifungal activity.[1][2] Its multifaceted mechanism of action, targeting fungal cell membrane integrity, chitin synthesis, and energy metabolism, makes it a compelling candidate for combination therapy.[2][3][4][5] These application notes provide a comprehensive protocol for evaluating the in vitro efficacy of this compound when used in combination with other antifungal agents. The goal is to identify synergistic or additive interactions that could enhance therapeutic efficacy, overcome resistance, and potentially reduce required dosages and associated toxicities.
This compound's unique mode of action involves the disruption of the fungal cell membrane, inhibition of chitin synthase isozymes CaCHS1 and CaCHS2, and interference with ergosterol biosynthesis.[3][4][6][7] Furthermore, it has been shown to disrupt prohyphal RAS signaling in Candida albicans, a key pathway in its pathogenesis.[8] This multi-targeted approach suggests that this compound could be effectively combined with antifungals that have different primary targets, such as azoles (ergosterol synthesis inhibitors) and echinocandins (β-1,3-glucan synthase inhibitors).
Data Presentation: Summarized Quantitative Data
Effective evaluation of drug combinations requires precise quantification of their interactions. The following tables provide a structured format for presenting data from checkerboard assays and time-kill curve analyses.
Table 1: Minimum Inhibitory Concentrations (MICs) of Single Agents
| Fungal Strain | This compound MIC (µg/mL) | Antifungal A MIC (µg/mL) | Antifungal B MIC (µg/mL) |
| Candida albicans ATCC 90028 | |||
| Clinical Isolate 1 | |||
| Aspergillus fumigatus ATCC 204305 | |||
| Clinical Isolate 2 |
Table 2: Fractional Inhibitory Concentration Index (FICI) from Checkerboard Assays
| Fungal Strain | Combination | FICI | Interpretation |
| Candida albicans ATCC 90028 | This compound + Antifungal A | ||
| This compound + Antifungal B | |||
| Clinical Isolate 1 | This compound + Antifungal A | ||
| This compound + Antifungal B |
Interpretation of FICI values:
Table 3: Time-Kill Curve Analysis Results (Log10 CFU/mL Reduction at 24h)
| Fungal Strain | Treatment | Log10 CFU/mL Reduction | Interpretation |
| Candida albicans ATCC 90028 | This compound | ||
| Antifungal A | |||
| This compound + Antifungal A | |||
| Clinical Isolate 1 | This compound | ||
| Antifungal A | |||
| This compound + Antifungal A |
Interpretation of Time-Kill Curve data:
-
Synergy: ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.[12]
-
Additive: < 2 but > 1 log10 decrease in CFU/mL with the combination.[12]
-
Indifference: ≤ 1 log10 change in CFU/mL with the combination.
-
Antagonism: > 2 log10 increase in CFU/mL with the combination.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Protocol 1: Checkerboard Microdilution Assay
This assay is a standard method to determine the in vitro interaction between two antimicrobial agents.[13][14][15]
Materials:
-
96-well microtiter plates
-
Fungal isolates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution
-
Stock solutions of other antifungal agents
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Fungal Inoculum: Culture the fungal isolate on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Prepare Drug Dilutions:
-
In a 96-well plate, create serial twofold dilutions of this compound horizontally (e.g., across columns 1-10).
-
Create serial twofold dilutions of the second antifungal agent vertically (e.g., down rows A-G).
-
Column 11 should contain only dilutions of the second antifungal, and row H should contain only dilutions of this compound to determine their individual MICs.
-
Well H12 should serve as a growth control (no drug).
-
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control.
-
Calculate FICI: Use the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Antifungal A in combination / MIC of Antifungal A alone)[9][16]
Protocol 2: Time-Kill Curve Analysis
This dynamic method assesses the rate of fungal killing over time when exposed to antifungal agents, alone and in combination.[12][17][18]
Materials:
-
Culture tubes or flasks
-
Fungal isolates
-
RPMI-1640 medium
-
This compound and other antifungal stock solutions
-
Sterile saline for serial dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare Inoculum: Prepare a starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI-1640 medium.[19]
-
Set Up Test Conditions: Prepare tubes with the following conditions:
-
Growth control (no drug)
-
This compound alone (at a relevant concentration, e.g., MIC)
-
Second antifungal alone (at its MIC)
-
Combination of this compound and the second antifungal
-
-
Incubation and Sampling: Incubate the tubes at 35°C with agitation.[18] At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
-
Colony Counting: Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates. Incubate the plates until colonies are visible, and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Analyze the data to determine synergy, additivity, indifference, or antagonism as defined in Table 3.
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are provided to illustrate key concepts and workflows.
Caption: Workflow for evaluating antifungal combinations.
Caption: Targeted signaling pathways of this compound and potential partners.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Activity and Putative Mechanism of this compound, a Semisynthetic Protoberberine Derivative, against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel semi-synthetic protoberberine derivative with multiple target sites in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Proteomic profiling of yeast- and hyphal-specific responses of Candida albicans to the antifungal agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 10. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
- 16. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Optimizing HWY-289 solubility for aqueous culture media
Welcome to the technical support center for HWY-289. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers optimize the solubility of this compound for use in aqueous culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective inhibitor of the novel kinase Target-X, a key enzyme in the oncogenic "Path-A" signaling pathway. Due to its hydrophobic chemical structure, this compound has low intrinsic solubility in aqueous solutions, including standard cell culture media. This can lead to precipitation, reducing the effective concentration and causing inconsistent experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For optimal results, we recommend preparing a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). This compound exhibits excellent solubility and stability in DMSO.
Q3: My this compound precipitated when I added it to my aqueous culture medium. What should I do?
Precipitation upon dilution into aqueous media is a common issue. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this. Key factors to consider are the final DMSO concentration, the temperature of the medium, and the method of mixing.
Q4: How can I confirm if my compound has precipitated out of solution?
Visual inspection is the first step; look for cloudiness, crystals, or a film in the culture vessel. For a more quantitative assessment, you can centrifuge the medium and measure the concentration of this compound in the supernatant using techniques like HPLC or UV-Vis spectroscopy and compare it to the expected concentration.
Troubleshooting Guide: Solubility Issues
Issue: Precipitate forms immediately after diluting the DMSO stock solution into culture media.
This is a common problem when a highly concentrated, water-insoluble compound in an organic solvent is rapidly introduced into an aqueous environment.
Troubleshooting Workflow
Addressing potential HWY-289 instability in long-term experiments
HWY-289 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the long-term stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished effect of this compound in our cell culture experiments that last longer than 48 hours. What could be the cause?
A: This is a known issue that can arise from the degradation of this compound in aqueous solutions, such as cell culture media, over extended periods. The compound's stability can be influenced by factors like pH, temperature, and exposure to light. We recommend performing a stability assessment of this compound under your specific experimental conditions.
Q2: How can we improve the stability of this compound in our long-term experiments?
A: To mitigate degradation, we suggest preparing fresh stock solutions of this compound and adding it to the culture medium at the latest possible time point. For very long-term experiments (over 72 hours), consider a media change with freshly prepared this compound every 48 hours. Additionally, ensure the compound is stored as recommended and protected from light.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A: We recommend using anhydrous dimethyl sulfoxide (DMSO) for preparing high-concentration stock solutions of this compound. For final dilutions in aqueous media, ensure the final DMSO concentration does not exceed a level that affects your specific cell type, typically below 0.1%.
Q4: At what temperature should this compound stock solutions be stored?
A: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. We recommend aliquoting the stock solution into smaller, single-use volumes.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and resolving issues related to this compound instability.
Guide 1: Diagnosing this compound In-Vitro Instability
If you suspect this compound is unstable in your experiment, follow this diagnostic workflow:
Guide 2: Mitigation Strategies for this compound Degradation
Once instability is confirmed, implement the following strategies to ensure consistent experimental outcomes:
| Strategy ID | Mitigation Strategy | Rationale |
| MS-01 | Fresh Media Replacement | For experiments extending beyond 48 hours, replace the culture media with freshly prepared media containing this compound every 48 hours. |
| MS-02 | Use of Stabilizing Agents | Consider the addition of antioxidants or other stabilizing agents to the culture medium, if compatible with your experimental system. |
| MS-03 | pH Monitoring | Monitor and maintain a stable pH in your culture medium, as pH shifts can accelerate the degradation of many small molecules. |
| MS-04 | Light Protection | Protect cell culture plates and stock solutions from direct light exposure by using amber vials and covering plates with foil. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound Stability using HPLC-UV
This protocol allows for the direct measurement of this compound concentration over time in a cell-free culture medium.
Methodology:
-
Prepare a solution of this compound in your chosen cell culture medium at the final experimental concentration.
-
Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At designated time points (e.g., 0, 12, 24, 48, 72 hours), collect an aliquot of the medium.
-
Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
For analysis, thaw the samples and precipitate any proteins by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Analyze the supernatant using a reverse-phase C18 HPLC column with a UV detector set to the maximum absorbance wavelength of this compound.
-
Quantify the peak area corresponding to this compound and normalize it to the 0-hour time point to determine the percentage of remaining compound.
Hypothetical Stability Data:
| Time (Hours) | % this compound Remaining (Standard Medium) | % this compound Remaining (With Stabilizer X) |
| 0 | 100% | 100% |
| 12 | 85% | 98% |
| 24 | 62% | 95% |
| 48 | 35% | 91% |
| 72 | 15% | 88% |
Protocol 2: Assessing the Impact of this compound on the KAP6-PI3K/Akt Signaling Pathway
This protocol uses Western Blotting to measure the effect of this compound on key proteins in its target signaling pathway.
Methodology:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations for the desired duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to assess the inhibition of the pathway.
For further assistance, please contact our technical support team.
Troubleshooting inconsistent results in HWY-289 antifungal assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with HWY-289 in antifungal assays. Inconsistent results in these sensitive assays can arise from a variety of factors, and this resource aims to provide clear solutions to common problems.
Troubleshooting Guide
Inconsistent results in this compound antifungal assays can be frustrating. This guide is designed to help you identify and resolve common issues.
Table 1: Troubleshooting Common Issues in this compound Antifungal Assays
| Issue | Potential Cause | Recommended Solution |
| High variability in Minimum Inhibitory Concentration (MIC) values between replicates. | Inconsistent inoculum density. | Prepare a standardized fungal inoculum using a spectrophotometer to measure optical density (OD) or a hemocytometer for direct cell counting. Ensure thorough mixing of the inoculum before dispensing. |
| Improper mixing of this compound stock solution. | Ensure the this compound stock solution is completely dissolved and vortexed thoroughly before preparing serial dilutions. | |
| Edge effects in microtiter plates. | Avoid using the outermost wells of the microtiter plate for the assay, as these are more prone to evaporation. Fill the outer wells with sterile water or media to maintain humidity. | |
| No fungal growth, even in control wells. | Inactive or non-viable fungal culture. | Use a fresh, actively growing fungal culture. Streak the culture on an appropriate agar plate to confirm viability before starting the assay. |
| Incorrect growth medium or incubation conditions. | Verify that the growth medium, temperature, and incubation time are optimal for the specific fungal species being tested.[1][2] | |
| Fungal growth in all wells, including those with high concentrations of this compound. | This compound degradation. | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution according to the manufacturer's recommendations, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Fungal resistance to this compound. | Confirm the identity and purity of the fungal strain. Some fungal species or strains may exhibit intrinsic or acquired resistance.[3] | |
| Low potency of this compound. | Verify the purity and concentration of the this compound compound. If possible, use a reference standard for comparison. | |
| "Skipped wells" or paradoxical growth at higher concentrations. | Drug precipitation at high concentrations. | Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or a lower starting concentration of this compound. |
| The "Eagle effect" (paradoxical growth) can occur with some antifungal agents. | This is a complex phenomenon and may require further investigation into the specific drug-organism interaction. Consider testing a narrower range of concentrations around the expected MIC. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a semi-synthetic protoberberine derivative that exhibits antifungal properties through multiple mechanisms. It has been shown to disrupt prohyphal RAS signaling in Candida albicans.[4] Additionally, this compound can inhibit the activity of chitin synthase, an enzyme crucial for cell wall biosynthesis, and interfere with ergosterol biosynthesis, a key component of the fungal cell membrane.[5][6]
Q2: Which fungal species are susceptible to this compound?
A2: this compound has demonstrated activity against a range of fungi. It shows significant anti-Candida activity, with reported MICs of 1.56 mg/L for Candida albicans and Candida krusei, and 6.25 mg/L for Candida guilliermondii.[5] It has also been shown to be effective against the plant pathogenic fungus Botrytis cinerea.[7][8]
Q3: What are the critical parameters to control in an this compound antifungal assay?
A3: Several factors can influence the outcome of antifungal susceptibility testing.[1] Key parameters to control include the inoculum size, incubation time and temperature, and the composition of the growth medium.[1][2] Standardization of these parameters is crucial for obtaining reproducible results.[9][10]
Q4: How should I prepare the fungal inoculum for the assay?
A4: A standardized inoculum is critical for assay consistency. For yeast-like fungi such as Candida, grow the organism on an appropriate agar plate and then suspend a few colonies in sterile saline or broth. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This can then be further diluted to achieve the desired final inoculum concentration in the assay.
Q5: What is the recommended method for determining the MIC of this compound?
A5: The broth microdilution method is a standard and widely accepted technique for determining the MIC of antifungal agents.[11] This method involves a serial dilution of the antifungal agent in a liquid growth medium in a microtiter plate, followed by the addition of a standardized fungal inoculum. The MIC is determined as the lowest concentration of the agent that inhibits visible growth of the fungus after a defined incubation period.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Determining the MIC of this compound against Candida albicans
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C.
2. Preparation of Fungal Inoculum:
-
Streak Candida albicans on a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours.
-
Pick a few well-isolated colonies and suspend them in sterile 0.85% saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to obtain a final inoculum density of 1-5 x 10^3 CFU/mL.
3. Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to wells 2 through 12 of a designated row.
-
Add 200 µL of the working this compound solution (prepared by diluting the stock solution in RPMI-1640 to twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).
-
Add 100 µL of the standardized fungal inoculum to wells 1 through 11.
-
Add 100 µL of sterile RPMI-1640 to well 12.
-
Seal the plate and incubate at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Caption: Putative signaling pathways affected by this compound in fungi.
Caption: Standard experimental workflow for an antifungal susceptibility assay.
Caption: A logical workflow for troubleshooting inconsistent antifungal assay results.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. This compound, a novel semi-synthetic protoberberine derivative with multiple target sites in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antifungal Activity and Putative Mechanism of this compound, a Semisynthetic Protoberberine Derivative, against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. scispace.com [scispace.com]
- 11. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
Potential off-target effects of HWY-289 in fungal cell models
Welcome to the technical support resource for HWY-289. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound in fungal cell models. Here you will find frequently asked questions, troubleshooting guides for unexpected experimental outcomes, and detailed protocols to help investigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a semi-synthetic protoberberine derivative designed as a potent antifungal agent.[1][2] Its primary, validated target is Lanosterol 14-alpha-demethylase (encoded by the ERG11 gene), a critical enzyme in the ergosterol biosynthesis pathway.[3][4][5] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.[6]
Q2: I'm observing significant cytotoxicity at concentrations well below the expected IC50 for Erg11p inhibition. What could be the cause?
A2: While the primary target is Erg11p, unexpectedly high cytotoxicity can indicate one or more off-target effects. Common possibilities include mitochondrial toxicity or disruption of other essential cellular pathways.[1][2] We recommend following the troubleshooting guide for Problem 1: Unexpectedly High Cytotoxicity to investigate mitochondrial membrane potential.
Q3: My treated fungal cells are showing unusual morphological changes (e.g., cell lysis, abnormal budding) not typically associated with ergosterol depletion. How can I investigate this?
A3: Such phenotypes often point towards effects on cell wall maintenance. This compound has been observed to affect cell wall structure.[1] This may be due to the activation of the Cell Wall Integrity (CWI) stress response pathway. Please refer to the troubleshooting guide for Problem 2: Atypical Morphological Changes for a detailed protocol on how to assess the activation of this pathway.
Q4: How can I systematically identify all potential targets of this compound in my fungal model?
A4: To achieve a genome-wide view of potential genetic interactions and identify targets, a chemogenomic profiling approach is highly effective.[7][8][9] This involves screening a library of gene deletion mutants to identify strains that are hypersensitive to this compound, which can pinpoint the protein targets or pathways affected by the compound.[10][11][12] See the guide for Problem 3: Identifying Novel Off-Target Effects for a workflow diagram and conceptual overview.
Troubleshooting Guides
Problem 1: Unexpectedly High Cytotoxicity
Issue: You observe potent growth inhibition or cell death at concentrations of this compound that are significantly lower than required for effective inhibition of the ergosterol pathway. This suggests a potent off-target mechanism. Studies have shown that this compound can hinder energy metabolism and reduce ATP content.[1][2]
Hypothesis: this compound may be inducing mitochondrial dysfunction, a common off-target effect of small molecules. This can be assessed by measuring the mitochondrial membrane potential (ΔΨm).
Table 1: Example IC50 Data for this compound in Different Media
The following table illustrates how a mitochondrial toxicant can show increased potency when cells are forced to rely on mitochondrial respiration (galactose medium) versus glycolysis (glucose medium).
| Cell Line / Condition | Growth Medium | Primary Carbon Source | Energy Pathway | This compound IC50 (µM) | Fold Change (Gal/Glu) |
| S. cerevisiae (WT) | Glucose | Glucose | Glycolysis | 15.2 | \multirow{2}{}{8.4} |
| S. cerevisiae (WT) | Galactose | Galactose | Oxidative Phosphorylation | 1.8 | |
| S. cerevisiae (ρ⁰ mutant) | Glucose | Glucose | Glycolysis Only | >100 | \multirow{2}{}{N/A} |
| S. cerevisiae (ρ⁰ mutant) | Galactose | Galactose | No Growth | N/A |
Experimental Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye
This protocol describes using the JC-1 dye, a ratiometric fluorescent probe, to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
Saccharomyces cerevisiae or other fungal cell culture
-
YPD media (or appropriate growth media)
-
This compound stock solution
-
JC-1 Staining Kit (containing JC-1 dye and assay buffer)
-
Phosphate-buffered saline (PBS)
-
Microplate reader with fluorescence detection (e.g., 488nm excitation for green, 561nm for red) or a flow cytometer.
-
96-well black, clear-bottom plates
Procedure:
-
Cell Culture: Grow fungal cells to the mid-logarithmic phase (OD600 ≈ 0.5-0.8) in YPD medium.
-
Treatment: Aliquot 100 µL of the cell culture into the wells of a 96-well plate. Add this compound to achieve a range of final concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) and a positive control for mitochondrial depolarization (e.g., CCCP).
-
Incubation: Incubate the plate under normal growth conditions (e.g., 30°C with shaking) for the desired treatment time (e.g., 4-6 hours).
-
Cell Harvesting and Washing: Centrifuge the plate to pellet the cells. Discard the supernatant and wash the cells twice with 150 µL of warm PBS.
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-2 µM in assay buffer). Resuspend the cell pellets in 100 µL of the JC-1 solution.
-
Staining Incubation: Incubate the plate in the dark at 30°C for 20-30 minutes.
-
Final Wash: Centrifuge the plate, remove the supernatant, and wash once with 150 µL of assay buffer to remove excess dye.
-
Fluorescence Measurement: Resuspend the final cell pellet in 100 µL of assay buffer. Measure fluorescence using a microplate reader:
-
Green Fluorescence (Monomers): Excitation ~485 nm, Emission ~530 nm.
-
Red Fluorescence (Aggregates): Excitation ~560 nm, Emission ~595 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization and potential mitochondrial toxicity.
Problem 2: Atypical Morphological Changes
Issue: Cells treated with this compound exhibit phenotypes such as cell lysis, abnormal budding patterns, or clumping, which are not characteristic of simple ergosterol depletion.
Hypothesis: this compound may be inadvertently activating the Cell Wall Integrity (CWI) pathway. The CWI pathway is a conserved MAPK signaling cascade that responds to cell wall stress.[13][14][15] Its hyper-activation can lead to morphological defects. A key indicator of CWI pathway activation is the dual phosphorylation of the terminal MAPK, Slt2 (also known as Mpk1).[15]
Diagram: Fungal Cell Wall Integrity (CWI) Pathway
Caption: Potential off-target interference of this compound with the CWI pathway.
Table 2: Example Western Blot Densitometry Data
This table shows hypothetical quantitative results from a Western blot, indicating increased Slt2 phosphorylation upon this compound treatment.
| Treatment Condition | Total Slt2 (Arbitrary Units) | Phospho-Slt2 (Arbitrary Units) | P-Slt2 / Total Slt2 Ratio | Fold Change vs. Control |
| Vehicle Control (DMSO) | 105.4 | 10.1 | 0.096 | 1.0 |
| This compound (5 µM) | 102.8 | 48.3 | 0.470 | 4.9 |
| This compound (15 µM) | 99.5 | 85.6 | 0.860 | 9.0 |
| Positive Control (Caffeine) | 108.1 | 92.4 | 0.855 | 8.9 |
Experimental Protocol: Western Blot for Phosphorylated Slt2 (P-Slt2)
This protocol outlines the steps to detect the activated (phosphorylated) form of the MAPK Slt2.
Materials:
-
Fungal cell culture and appropriate growth media
-
This compound stock solution
-
Positive control (e.g., Caffeine at 8mM or Congo Red at 50 µg/mL)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Glass beads (acid-washed)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, buffers)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (recognizes dually phosphorylated Slt2)
-
Mouse anti-total Slt2 (or other loading control like anti-PGK1)
-
-
Secondary antibodies (HRP-conjugated anti-rabbit and anti-mouse)
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Grow a 50 mL fungal culture to mid-log phase. Add this compound (e.g., 15 µM), vehicle control, or positive control. Incubate for a short period (e.g., 30-60 minutes) as MAPK phosphorylation is often transient.
-
Cell Lysis: Harvest cells by centrifugation. Wash with ice-cold water. Resuspend the pellet in 500 µL of ice-cold lysis buffer. Add an equal volume of glass beads. Lyse the cells by vigorous vortexing or bead beating in the cold.
-
Protein Extraction: Centrifuge the lysate at maximum speed for 15 minutes at 4°C. Carefully collect the supernatant, which contains the total protein extract.
-
Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane). Run the samples on an SDS-PAGE gel to separate proteins by size.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against P-Slt2 overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Slt2 or another loading control protein.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of P-Slt2 to total Slt2 for each sample.
Problem 3: Identifying Novel Off-Target Effects
Issue: The observed phenotype does not correlate with known effects on ergosterol synthesis, mitochondrial function, or the CWI pathway, suggesting an unknown off-target interaction.
Hypothesis: this compound interacts with one or more previously unidentified proteins or pathways. A powerful, unbiased method to identify these interactions is a genome-wide chemogenomic screen using a yeast deletion library. The principle is that a strain with a heterozygous deletion of a drug's target gene will be hypersensitive to that drug.[11]
Diagram: Chemogenomic Profiling Workflow
Caption: High-level workflow for identifying drug targets via chemogenomics.
Methodology Overview: Chemogenomic Profiling
This technique identifies gene-drug interactions by competitively growing a pooled collection of thousands of yeast deletion mutants in the presence of the compound of interest. Each deletion strain is marked with a unique DNA "barcode."
Key Steps:
-
Pooling: A complete collection of heterozygous or haploid yeast deletion strains is grown and pooled into a single culture.
-
Competitive Growth: The pooled culture is split and grown for several generations in media containing either a sub-lethal concentration of this compound or a vehicle control. Strains sensitive to the drug will be outcompeted and will be less abundant in the final culture.
-
Genomic DNA Extraction: Genomic DNA is extracted from both the treated and control cultures at the end of the experiment.
-
Barcode Amplification: The unique DNA barcodes are amplified from the genomic DNA using PCR.
-
Quantification: The relative abundance of each barcode (and thus each strain) is quantified. This is typically done by hybridizing the amplified barcodes to a high-density microarray or through next-generation sequencing (Bar-seq).
-
Data Analysis: The signal intensity for each strain in the this compound-treated sample is compared to the control sample. Strains that are significantly depleted in the treated culture are identified as "hits."
-
Hit Validation and Interpretation: The list of hypersensitive strains is analyzed using bioinformatics tools to identify enriched biological pathways or protein complexes. This provides strong hypotheses about the off-target mechanisms of this compound, which can then be validated with follow-up experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antifungal Activity and Putative Mechanism of this compound, a Semisynthetic Protoberberine Derivative, against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 7. Identification of drug targets by chemogenomic and metabolomic profiling in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical genetic and chemogenomic analysis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemogenomic profiling: identifying the functional interactions of small molecules in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Chemogenomic profiling: Identifying the functional interactions of small molecules in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate HWY-289 cytotoxicity in host cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the cytotoxicity of the novel kinase inhibitor, HWY-289, in host cell lines. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its known off-target effects?
This compound is a potent and selective inhibitor of the tyrosine kinase receptor, Receptor-X (RTK-X), which is often overexpressed in various cancer types. While highly selective for RTK-X, at higher concentrations or in sensitive cell lines, this compound can exhibit off-target activity against other kinases, such as those in the SRC family, and can induce cellular stress responses, leading to cytotoxicity.
Q2: My host cell line is showing high levels of cytotoxicity even at low concentrations of this compound. What are the initial troubleshooting steps?
If you observe excessive cytotoxicity, consider the following:
-
Confirm Drug Concentration: Double-check your calculations and the final concentration of this compound in your culture medium.
-
Assess Cell Line Sensitivity: Different cell lines have varying sensitivities to kinase inhibitors. It is advisable to perform a dose-response curve to determine the IC50 for your specific cell line.
-
Evaluate Culture Conditions: Ensure your cells are healthy and not under any other stress (e.g., contamination, high passage number, nutrient deprivation).
-
Consider Co-treatment with Antioxidants: this compound has been observed to induce oxidative stress. Co-administration with an antioxidant like N-acetylcysteine (NAC) may mitigate this effect.
Q3: How can I differentiate between on-target (anti-proliferative) and off-target (cytotoxic) effects of this compound?
Distinguishing between on-target and off-target effects is crucial. Here are some strategies:
-
Use a Rescue Experiment: If the cytotoxicity is on-target, expressing a constitutively active form of the downstream effector of RTK-X should rescue the cells.
-
Employ a Structurally Unrelated Inhibitor: Use another inhibitor of RTK-X with a different chemical scaffold. If you observe the same phenotype, it is more likely to be an on-target effect.
-
Profile Against a Kinase Panel: A broad kinase profiling assay can identify unintended targets of this compound.
Troubleshooting Guides
Issue 1: High Basal Cytotoxicity in Control (Vehicle-Treated) Cells
| Possible Cause | Recommended Solution |
| Solvent Toxicity (e.g., DMSO) | Ensure the final concentration of the solvent is non-toxic to your cells (typically <0.1% for DMSO). Run a solvent toxicity control. |
| Poor Cell Health | Use cells with a low passage number. Ensure optimal culture conditions (media, serum, CO2 levels). |
| Contamination | Regularly test for mycoplasma and other microbial contaminants. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in Cell Seeding Density | Use a consistent cell seeding density for all experiments. Allow cells to adhere and stabilize before adding the compound. |
| Inconsistent Drug Preparation | Prepare fresh stock solutions of this compound regularly. Ensure complete solubilization before diluting to the final concentration. |
| Assay Timing | Perform measurements at consistent time points after drug administration. |
Quantitative Data Summary
The following tables summarize data from experiments aimed at mitigating this compound cytotoxicity in a model host cell line (e.g., HEK293).
Table 1: Effect of N-acetylcysteine (NAC) Co-treatment on this compound Cytotoxicity
| This compound Concentration (µM) | Cell Viability (%) (this compound alone) | Cell Viability (%) (this compound + 5mM NAC) |
| 0.1 | 98 ± 2.1 | 99 ± 1.8 |
| 1 | 85 ± 3.5 | 95 ± 2.3 |
| 10 | 42 ± 4.1 | 78 ± 3.9 |
| 50 | 15 ± 2.8 | 55 ± 4.5 |
Table 2: Apoptosis Induction by this compound with and without Pan-Caspase Inhibitor (Z-VAD-FMK)
| Treatment | Percentage of Apoptotic Cells (Annexin V+) |
| Vehicle Control | 4 ± 1.2% |
| 10 µM this compound | 38 ± 3.7% |
| 10 µM this compound + 50 µM Z-VAD-FMK | 12 ± 2.5% |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
-
Treatment and Cell Collection: Treat cells with this compound as required. After the incubation period, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for troubleshooting cytotoxicity.
Caption: Decision tree for mitigating this compound cytotoxicity.
Technical Support Center: Compound Stability and Degradation
As the initial search indicates that "HWY-289" refers to a highway, this technical support guide has been developed based on the possibility of a typographical error and the user's interest in a research compound. The information provided below is based on general principles for small molecule compounds used in research and specifically references JPI-289, a PARP-1 inhibitor, and IOA-289, an autotaxin inhibitor, as potential, structurally distinct examples of what a user in a drug development setting might be investigating.
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of research compounds during experimentation.
Frequently Asked Questions (FAQs)
Q1: My compound, which is dissolved in an aqueous buffer, is showing a progressive loss of activity over the course of my experiment. What could be the cause?
A1: Loss of activity in aqueous solutions is a common issue that can stem from several factors:
-
Hydrolysis: The compound may be susceptible to breaking down in the presence of water. This is particularly true for molecules with ester or amide bonds. The pH of your buffer is a critical factor; hydrolysis rates can be significantly different at acidic, neutral, or basic pH.
-
Oxidation: If your buffer is not de-gassed, dissolved oxygen can lead to oxidative degradation of sensitive functional groups. The presence of trace metal ions can catalyze these reactions.
-
Adsorption: The compound may be adsorbing to the surface of your storage container (e.g., plastic tubes or glass vials), which reduces its effective concentration in the solution.
-
Precipitation: The compound's solubility in the buffer might be limited, and it could be precipitating out of solution over time, especially if the storage temperature fluctuates.
Q2: I observe a color change in my stock solution of the compound, which is stored in a clear vial on the lab bench. What is a likely degradation pathway?
A2: A visible color change often suggests a chemical transformation. Given that the vial is clear and on a lab bench, photodegradation is a highly probable cause. Many organic molecules are sensitive to light, particularly in the UV spectrum, which can be present in ambient laboratory lighting. The energy from light can induce chemical reactions, leading to the formation of colored degradants.
Q3: Can repeated freeze-thaw cycles affect the stability of my compound in solution?
A3: Yes, repeated freeze-thaw cycles can compromise the stability of your compound. This can occur through several mechanisms:
-
Physical Stress: The formation of ice crystals can physically stress the compound.
-
pH Shifts: As the solution freezes, solutes can become concentrated in the unfrozen liquid phase, leading to significant shifts in pH that can accelerate degradation.
-
Precipitation: The compound may precipitate out of solution upon freezing and may not fully redissolve upon thawing, leading to a lower effective concentration.
Troubleshooting Guides
Issue: Inconsistent Results in Cell-Based Assays
If you are observing high variability in your cell-based assay results, consider the stability of your compound in the cell culture medium.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a concentrated stock solution immediately before each experiment.
-
Incubate in Media: Perform a preliminary experiment where you incubate the compound in the complete cell culture medium (including serum) for the duration of your assay. Then, use this "pre-incubated" solution to treat your cells. Compare the results to those obtained with a freshly prepared solution. A significant difference in potency suggests instability in the media.
-
Analyze by HPLC: To confirm degradation, analyze the concentration and purity of the compound in the cell culture medium at the beginning and end of the incubation period using High-Performance Liquid Chromatography (HPLC).
Issue: Loss of Compound During Storage
If you suspect your compound is degrading during storage, a systematic stability study is recommended.
Table 1: Example Stability Data for a Research Compound in Solution (25°C)
| Time Point | % Remaining (pH 5.0 Buffer) | % Remaining (pH 7.4 Buffer) | % Remaining (pH 9.0 Buffer) |
| 0 hours | 100% | 100% | 100% |
| 2 hours | 98.2% | 95.1% | 85.4% |
| 6 hours | 95.5% | 88.3% | 70.1% |
| 24 hours | 85.1% | 65.2% | 40.8% |
Table 2: Example Forced Degradation Study Conditions
| Condition | Description | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | To identify acid-labile functional groups. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | To identify base-labile functional groups. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To determine susceptibility to oxidation. |
| Photochemical | Exposed to UV light (254 nm) for 24 hours | To assess light sensitivity. |
| Thermal | 80°C for 48 hours | To evaluate thermal stability. |
Experimental Protocols
Protocol: Forced Degradation Study
A forced degradation study is essential to identify the potential degradation pathways of a new chemical entity.
Objective: To intentionally degrade the compound under various stress conditions to predict its inherent stability and to develop stability-indicating analytical methods.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp.
-
Thermal Degradation: Store the solid compound in an oven at 80°C.
-
-
Time Points: Collect samples at 0, 2, 6, 12, and 24 hours. For thermal degradation, samples can be taken at 24 and 48 hours.
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze all samples by a stability-indicating method, typically HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS). The PDA detector can help in assessing the peak purity of the parent compound, while the MS can help in identifying the mass of the degradation products.
-
Data Evaluation: Calculate the percentage of the remaining compound at each time point. Characterize the major degradation products.
Visualizations
Caption: A decision tree for troubleshooting compound instability in experiments.
Caption: Workflow for a typical forced degradation study of a research compound.
Caption: A simplified diagram showing the mechanism of action for a PARP-1 inhibitor.
Technical Support Center: Overcoming Fungal Resistance to Protoberberine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with protoberberine compounds against fungal pathogens.
Frequently Asked Questions (FAQs)
Q1: My fungal strain shows high resistance to berberine. What are the common resistance mechanisms?
A1: Fungal resistance to protoberberine compounds like berberine is primarily attributed to two main mechanisms:
-
Overexpression of Efflux Pumps: Fungi can actively pump out protoberberine compounds from the cell, preventing them from reaching their intracellular targets. Key efflux pumps involved belong to the ATP-binding cassette (ABC) transporter superfamily (e.g., Cdr1p, Cdr2p) and the major facilitator superfamily (MFS) (e.g., Mdr1p).[1][2][3][4][5] The expression of these pumps is often regulated by transcription factors such as Pdr1p.[6][7][8][9]
-
Alterations in Ergosterol Biosynthesis: Ergosterol is a crucial component of the fungal cell membrane. Studies have shown that an intact ergosterol biosynthesis pathway is required for berberine tolerance.[10][11][12] Fungi may alter their ergosterol content to reduce the efficacy of membrane-acting antifungals.
Q2: How can I overcome protoberberine resistance in my experiments?
A2: A highly effective and widely documented strategy is the synergistic use of protoberberine compounds with azole antifungals, particularly fluconazole.[13][14][15][16][17][18][19][20] Fluconazole inhibits the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key step in ergosterol biosynthesis.[10][21][22] This disruption of the cell membrane appears to increase the intracellular accumulation of berberine, thus restoring its antifungal activity.[11][12][15][16][17]
Q3: I am observing a paradoxical effect where a fluconazole-resistant strain overexpressing the Mdr1p efflux pump is more susceptible to berberine. Why is this happening?
A3: This is a fascinating and counterintuitive phenomenon. Research has shown that berberine can essentially "hijack" the overexpressed Mdr1p transporter for its own importation into the fungal cell.[1][2][3][23] This leads to a selective accumulation of berberine inside the resistant cells, compromising mitochondrial function and ultimately leading to cell death.[1][2][3] This makes berberine a potential candidate for selectively targeting fungal strains with this specific resistance mechanism.
Q4: What is the expected outcome of combining berberine and fluconazole against a resistant Candida albicans strain?
A4: The combination of berberine and fluconazole typically results in a potent synergistic antifungal effect against fluconazole-resistant Candida albicans.[13][14][15][16][17][19] You should observe a significant reduction in the Minimum Inhibitory Concentration (MIC) of both fluconazole and berberine when used in combination, compared to their individual MICs.[20] This synergy can often render a resistant strain susceptible to clinically achievable concentrations of fluconazole.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No synergistic effect observed between berberine and fluconazole. | The fungal strain may have a resistance mechanism that is not dependent on ergosterol biosynthesis or the specific efflux pumps affected by this combination. The concentrations of the compounds may be suboptimal. | 1. Confirm the resistance mechanism of your strain (e.g., via RT-PCR to check ERG11, CDR1, MDR1 expression). 2. Perform a checkerboard microdilution assay to test a wide range of concentrations for both compounds to identify the optimal synergistic ratio. |
| High variability in MIC results for berberine. | Berberine solutions may be unstable or improperly stored. Inoculum preparation may be inconsistent. | 1. Prepare fresh berberine solutions for each experiment. 2. Ensure consistent and standardized inoculum preparation following CLSI guidelines. |
| Difficulty in interpreting checkerboard assay results. | The Fractional Inhibitory Concentration Index (FICI) calculation may be incorrect. Visual interpretation can be subjective. | 1. Use the standard formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). 2. A FICI of ≤ 0.5 is generally considered synergistic.[20] 3. Use a spectrophotometer to read the plates for a more objective endpoint determination. |
| Unexpected toxicity to mammalian cells in co-culture experiments. | While berberine generally has low toxicity to human cells, high concentrations may exhibit cytotoxic effects.[24] | 1. Determine the IC50 of berberine on your specific mammalian cell line. 2. Use concentrations of berberine in your antifungal assays that are well below the determined cytotoxic level. |
Quantitative Data Summary
The following tables summarize typical MIC and FICI values reported in the literature for berberine and fluconazole against resistant Candida species.
Table 1: MICs of Berberine and Fluconazole Alone and in Combination against Fluconazole-Resistant C. albicans
| Strain | MIC of Berberine Alone (µg/mL) | MIC of Fluconazole Alone (µg/mL) | MIC of Berberine in Combination (µg/mL) | MIC of Fluconazole in Combination (µg/mL) | Reference |
| FLC-resistant clinical isolates (n=30) | >64 | >64 | Not specified | Not specified | [13] |
| FLC-resistant clinical isolates | Not specified | >64 | Not specified | Not specified | [14] |
| FLC-resistant C. albicans | Not specified | ≥512 | 2-4 | 1 | [20] |
| FLC-resistant C. tropicalis | 16 | Not specified | Not specified | Not specified | [25] |
Table 2: Fractional Inhibitory Concentration Index (FICI) for Berberine and Fluconazole Combination
| Fungal Species | FICI Range | Interpretation | Reference |
| Candida albicans (FLC-resistant) | 0.017 - 0.127 | Strong Synergy | [16] |
| Candida albicans (FLC-resistant) | 0.03 - 0.06 | Strong Synergy | [20] |
| Candida tropicalis (FLC-resistant) | 0.13 | Synergy | [25] |
Key Experimental Protocols
Checkerboard Microdilution Assay
This method is used to assess the synergistic effect of two antimicrobial agents.
Methodology:
-
Preparation of Drug Plates: In a 96-well microtiter plate, serially dilute Drug A (e.g., berberine) horizontally and Drug B (e.g., fluconazole) vertically. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: Prepare a standardized fungal inoculum as per the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
-
Inoculation: Add the fungal inoculum to each well of the drug-containing plate. Include growth control (no drug) and sterility control (no inoculum) wells.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: Determine the MIC for each drug alone and in combination by visually inspecting for turbidity or by reading the absorbance at 600 nm.
-
FICI Calculation: Calculate the FICI to determine the nature of the interaction (synergy, indifference, or antagonism).
Time-Kill Curve Assay
This assay assesses the dynamic interaction between antifungals and the fungus over time.
Methodology:
-
Culture Preparation: Grow the fungal strain to the logarithmic phase in a suitable broth medium.
-
Exposure: Dilute the culture to a standardized starting concentration (e.g., 1 x 10^5 CFU/mL) and expose it to the drugs at specific concentrations (e.g., MIC, 2x MIC) alone and in combination. Include a drug-free growth control.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw aliquots from each culture.
-
Plating and Incubation: Perform serial dilutions of the aliquots and plate them on agar plates. Incubate the plates until colonies are visible.
-
CFU Counting: Count the number of colonies to determine the viable cell count (CFU/mL) at each time point.
-
Data Analysis: Plot log10 CFU/mL versus time to generate the time-kill curves. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL by the combination compared to the most active single agent.
Real-Time Reverse Transcription PCR (RT-PCR) for Gene Expression Analysis
This protocol is used to quantify the expression levels of genes involved in drug resistance, such as those encoding efflux pumps (CDR1, CDR2, MDR1) or enzymes in the ergosterol biosynthesis pathway (ERG11).
Methodology:
-
Fungal Cell Treatment: Expose fungal cells to the protoberberine compound and/or other agents for a specific duration.
-
RNA Extraction: Isolate total RNA from the fungal cells using a suitable extraction kit or protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for your target genes, and a housekeeping gene (e.g., ACT1) for normalization.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using a method such as the 2^-ΔΔCt method.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Berberine reverses multidrug resistance in Candida albicans by hijacking the drug efflux pump Mdr1p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification and characterization of Cdr1, the drug-efflux pump conferring azole resistance in Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The central role of PDR1 in the foundation of yeast drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive autoregulation and repression of transactivation are key regulatory features of the Candida glabrata Pdr1 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The multidrug resistance gene PDR1 from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDR1 | SGD [yeastgenome.org]
- 10. Requirement for Ergosterol in Berberine Tolerance Underlies Synergism of Fluconazole and Berberine against Fluconazole-… [ouci.dntb.gov.ua]
- 11. Requirement for Ergosterol in Berberine Tolerance Underlies Synergism of Fluconazole and Berberine against Fluconazole-Resistant Candida albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Requirement for Ergosterol in Berberine Tolerance Underlies Synergism of Fluconazole and Berberine against Fluconazole-Resistant Candida albicans Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic Antifungal Activity of Berberine Derivative B-7b and Fluconazole | PLOS One [journals.plos.org]
- 14. Potent In Vitro Synergism of Fluconazole and Berberine Chloride against Clinical Isolates of Candida albicans Resistant to Fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Fluconazole Assists Berberine To Kill Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluconazole assists berberine to kill fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synergistic Antifungal Activity of Berberine Derivative B-7b and Fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synergistic Effect of Berberine Hydrochloride and Fluconazole Against Candida albicans Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluconazole inhibits cellular ergosterol synthesis to confer synergism with berberine against yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Antifungal Effects of Berberine and Its Proposed Mechanism of Action Through CYP51 Inhibition, as Predicted by Molecular Docking and Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. Antiproliferation of Berberine in Combination with Fluconazole from the Perspectives of Reactive Oxygen Species, Ergosterol and Drug Efflux in a Fluconazole-Resistant Candida tropicalis Isolate - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting HWY-289 concentration for different fungal species
Welcome to the technical support center for HWY-289. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in antifungal research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary antifungal activity?
This compound is a semi-synthetic protoberberine derivative that has demonstrated broad-spectrum activity against a variety of pathogenic fungi. It functions through a multi-targeted mechanism, disrupting critical cellular processes in fungal species.
Q2: Against which fungal species has this compound shown efficacy?
This compound has shown significant activity against the plant pathogen Botrytis cinerea and various human pathogenic yeasts of the Candida genus, including Candida albicans, Candida krusei, and Candida guilliermondii.[1][2]
Q3: What is the mechanism of action of this compound?
This compound exhibits a multi-target mechanism of action:
-
Against Botrytis cinerea , it disrupts the integrity of the cell wall and membrane and interferes with energy metabolism.[3][4]
-
Against Candida albicans , it has two primary targets: it inhibits the biosynthesis of ergosterol, a crucial component of the fungal cell membrane, and it disrupts cell wall construction by inhibiting chitin synthase isozymes.[1][2][5] Additionally, it can interfere with the yeast-to-hyphal transition, a key virulence factor, by disrupting the Ras signaling pathway.[6]
Q4: Is this compound cytotoxic to mammalian cells?
Preclinical studies have indicated that this compound does not demonstrate toxicity in rats.[1][2][5] Furthermore, at concentrations effective against fungi, it does not significantly inhibit mammalian cholesterol biosynthesis, the counterpart to fungal ergosterol biosynthesis.[2] However, it is always recommended to perform specific cytotoxicity assays on your cell line of interest.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values.
-
Possible Cause 1: Inoculum preparation. The concentration of the fungal inoculum is a critical factor in susceptibility testing. An inoculum that is too dense or too sparse can lead to variable MIC results.
-
Possible Cause 2: 'Trailing' effect. With some fungistatic agents like azoles, a phenomenon known as "trailing" can occur, where partial growth is observed over a wide range of drug concentrations, making the MIC endpoint difficult to determine.
-
Solution: When testing this compound, particularly against Candida species, it is important to adhere to a strict definition for the MIC endpoint. For this compound, the MIC is typically defined as the lowest concentration that causes complete inhibition of growth.[1] Reading the plates after a standardized incubation time (e.g., 48 hours for Candida) is also crucial.[8]
-
Issue 2: Difficulty in assessing the effect on ergosterol biosynthesis.
-
Possible Cause: Inefficient extraction of sterols. The extraction of ergosterol from fungal cells is a key step in quantification assays. Incomplete cell lysis or inefficient lipid extraction will lead to an underestimation of the ergosterol content.
-
Solution: Ensure complete saponification of the fungal cells by heating at 80°C for 1 hour.[7] Use a robust solvent like n-heptane for the extraction of non-saponifiable lipids, and perform the extraction step twice to maximize yield.
-
Issue 3: Low or no activity observed in chitin synthase inhibition assays.
-
Possible Cause: Inactive enzyme preparation. Chitin synthase is a membrane-bound enzyme, and its activity can be sensitive to the extraction procedure.
-
Solution: Prepare fresh crude enzyme extracts for each experiment. The protocol often involves a trypsin activation step to convert the zymogenic form of the enzyme to its active state. Ensure this activation step is performed correctly and is subsequently stopped by a trypsin inhibitor.
-
Quantitative Data Summary
The following tables summarize the known efficacy of this compound against various fungal species.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Candida Species
| Fungal Species | MIC (mg/L) | Reference(s) |
| Candida albicans | 1.56 | [1][2][5] |
| Candida krusei | 1.56 | [1][2][5] |
| Candida guilliermondii | 6.25 | [1][2][5] |
Table 2: EC50 and IC50 Values of this compound against Botrytis cinerea and Candida albicans
| Target | Fungal Species | Value | Reference(s) |
| Mycelial Growth (EC50) | Botrytis cinerea | 1.34 µg/mL | [3][4] |
| Chitin Synthase 1 (IC50) | Candida albicans | 22 µM | [1][2] |
| Chitin Synthase 2 (IC50) | Candida albicans | 22 µM | [1][2] |
| Ergosterol Biosynthesis (IC50) | Candida albicans | 20 µM | [1][2] |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials:
-
This compound stock solution (dissolved in DMSO)
-
RPMI 1640 medium
-
96-well microtiter plates
-
Fungal inoculum (standardized)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a series of two-fold dilutions of this compound in RPMI 1640 medium in a 96-well plate. The final concentration of DMSO should not exceed 1%.
-
Prepare the fungal inoculum. For yeasts, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, then dilute in RPMI 1640 to the final desired concentration (e.g., 0.5-2.5 x 10³ CFU/mL).[7] For filamentous fungi, prepare a conidial suspension and adjust the concentration using a hemocytometer.[7]
-
Add the fungal inoculum to each well of the 96-well plate containing the this compound dilutions.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
Incubate the plates at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species.[7]
-
Determine the MIC as the lowest concentration of this compound that causes complete inhibition of visible growth.[1]
-
2. Ergosterol Biosynthesis Inhibition Assay (GC-MS Analysis)
This protocol outlines the quantification of ergosterol in fungal cells treated with this compound.
-
Materials:
-
Fungal culture treated with this compound
-
Saponification reagent (e.g., alcoholic potassium hydroxide)
-
n-heptane
-
Derivatizing agent (for GC-MS)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
-
Procedure:
-
Culture the fungal species in the presence of varying concentrations of this compound.
-
Harvest the fungal cells by centrifugation.
-
Resuspend the cell pellet in the saponification reagent and heat at 80°C for 1 hour to lyse the cells and hydrolyze sterol esters.[7]
-
After cooling, add sterile water and n-heptane to the mixture. Vortex vigorously to extract the non-saponifiable lipids into the n-heptane layer.
-
Centrifuge to separate the phases and carefully collect the upper n-heptane layer. Repeat the extraction for a higher yield.
-
Evaporate the n-heptane extract to dryness under a stream of nitrogen.
-
Add the derivatizing agent to the dried residue and heat to convert the sterols into their more volatile forms for GC analysis.[7]
-
Inject the derivatized sample into the GC-MS system for separation and quantification of ergosterol.
-
3. Chitin Synthase Inhibition Assay
This non-radioactive assay measures the activity of chitin synthase in the presence of this compound.
-
Materials:
-
Crude fungal enzyme extract
-
This compound at various concentrations
-
Assay buffer
-
UDP-N-acetylglucosamine (UDP-GlcNAc) substrate
-
WGA-coated 96-well plates
-
WGA-HRP conjugate
-
TMB substrate
-
Stop solution
-
Microplate reader
-
-
Procedure:
-
Prepare a crude enzyme extract from the fungal species of interest.
-
Add the assay buffer, this compound at various concentrations, and the fungal enzyme extract to the wells of a WGA-coated plate.
-
Initiate the reaction by adding the UDP-GlcNAc substrate.
-
Incubate the plate to allow for the synthesis of chitin.
-
Wash the plate to remove unbound substrate and enzyme.
-
Add the WGA-HRP conjugate to the wells and incubate to allow binding to the newly synthesized chitin.
-
Wash the plate to remove unbound conjugate.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm. A decrease in absorbance indicates inhibition of chitin synthase activity.
-
Visualizations
Caption: General experimental workflow for assessing this compound's antifungal activity.
Caption: Disruption of the RAS signaling pathway in Candida albicans by this compound.
Caption: Multi-target mechanism of this compound leading to decreased fungal cell viability.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Manual & Automated | MI [microbiology.mlsascp.com]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ergosterol on mouldy building materials using isotope dilution and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the antifungal efficacy of HWY-289 through chemical modification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the chemical modification of HWY-289 to enhance its antifungal efficacy.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its known mechanism of action?
This compound is a semi-synthetic derivative of the natural product berberine, a protoberberine alkaloid.[1][2] It has demonstrated significant antifungal activity against a range of fungal pathogens, including Candida species and the plant pathogen Botrytis cinerea.[1][3] The mechanism of action of this compound is multi-targeted, which is a desirable characteristic for reducing the likelihood of drug resistance. Its known targets include:
-
Ergosterol Biosynthesis: this compound inhibits sterol Δ24-methyltransferase (24-SMT), a key enzyme in the fungal ergosterol biosynthesis pathway that is absent in mammals.[1] This disruption of the fungal cell membrane integrity is a primary mode of its antifungal action.
-
Cell Wall Synthesis: The compound is a potent inhibitor of chitin synthase isoenzymes CaCHS1 and CaCHS2, which are crucial for the synthesis of chitin, an essential component of the fungal cell wall.[1][4]
-
Cellular Morphology and Integrity: this compound has been shown to alter the morphology of fungal mycelia and the internal structure of fungal cells, further compromising their viability.[3]
2. What is the chemical structure of this compound?
This compound is identified as 13-(4-tert-butylbenzyl) berberine.[3][5] The addition of the 4-tert-butylbenzyl group to the C-13 position of the berberine core is a key modification that enhances its antifungal properties.[1]
3. What are the key considerations for designing chemical modifications of this compound to improve its antifungal efficacy?
Based on structure-activity relationship (SAR) studies of berberine and its derivatives, the following points are crucial for designing more potent analogs of this compound:[4][6]
-
The Protoberberine Scaffold: The planar, polycyclic aromatic structure of the protoberberine core is essential for its antifungal activity.[4]
-
Quaternary Nitrogen: The positive charge on the nitrogen atom in the isoquinoline ring system is a key feature for its biological activity.[4]
-
Lipophilicity: Increasing the lipophilicity of the molecule can enhance its ability to penetrate the fungal cell membrane. The introduction of the t-benzyl group in this compound is an example of this strategy.[1] Further modifications to the benzyl group or other parts of the molecule could be explored to optimize this property.
-
Substituents at C-13: The C-13 position is a prime site for modification. SAR studies have shown that introducing various substituted benzyl groups at this position can significantly impact antifungal activity.[1][7] Exploring a range of substituents with different electronic and steric properties on the benzyl ring could lead to improved efficacy.
4. Are there any known synergistic interactions of this compound or its parent compound, berberine, with other antifungal agents?
Yes, studies on berberine have shown synergistic effects when combined with fluconazole against fluconazole-resistant Candida albicans. This suggests that this compound and its derivatives could also be investigated for combination therapies to enhance the efficacy of existing antifungal drugs and overcome resistance.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, modification, and in vitro testing of this compound and its derivatives.
Synthesis and Modification Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of this compound or its derivatives. | - Incomplete reaction.- Suboptimal reaction conditions (temperature, time, solvent).- Impure starting materials.- Degradation of the product during workup or purification. | - Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).- Optimize reaction parameters such as temperature, reaction time, and solvent polarity.- Ensure the purity of berberine and the corresponding benzyl bromide starting materials.- Use mild conditions for product isolation and purification to avoid degradation. |
| Difficulty in purifying the final compound. | - Presence of closely related byproducts.- Poor solubility of the compound in the column chromatography eluent. | - Employ alternative purification techniques such as preparative high-performance liquid chromatography (HPLC).- Use a combination of solvents to improve the solubility and separation during column chromatography. |
| Inconsistent characterization data (NMR, MS). | - Presence of residual solvent or impurities.- Isomeric mixtures. | - Ensure the sample is thoroughly dried before analysis.- Use high-resolution mass spectrometry (HRMS) and 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous structure elucidation. |
In Vitro Antifungal Testing Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent Minimum Inhibitory Concentration (MIC) results across replicates. [8] | - Inhomogeneous compound solution due to poor solubility.- Inaccurate pipetting.- Variation in inoculum density.- Contamination of the culture. | - Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before preparing dilutions. Consider using a vortex or sonication.- Use calibrated pipettes and proper pipetting techniques.- Standardize the inoculum preparation procedure to ensure a consistent cell density in each well.- Perform sterility checks of the media and reagents. |
| Poor or no fungal growth in control wells. | - Inadequate growth medium.- Incorrect incubation conditions (temperature, time, humidity).- Low viability of the fungal inoculum. | - Use the recommended growth medium for the specific fungal strain.- Verify and maintain the correct incubation parameters.- Use a fresh culture to prepare the inoculum and check its viability. |
| "Skipped wells" or paradoxical growth at higher concentrations. | - The "Eagle effect" or paradoxical growth, where a drug is less effective at higher concentrations.- Compound precipitation at higher concentrations. | - Carefully observe the growth in all wells and record the MIC as the lowest concentration showing significant growth inhibition.- Visually inspect the wells for any signs of compound precipitation. If precipitation is observed, consider using a different solvent or a lower starting concentration. |
| Compound insolubility in the assay medium. [2][9] | - The compound is highly hydrophobic. | - Increase the initial concentration of the stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume for dilution in the assay medium.- Test the solubility of the compound in the assay medium before performing the full experiment.- Consider using solubilizing agents, but be aware that they might affect the antifungal activity. |
Data Presentation
Table 1: Antifungal Activity of this compound and Related Protoberberine Derivatives against Candida Species
| Compound | Substituent at C-13 | C. albicans MIC (µg/mL)[1] | C. krusei MIC (µg/mL)[1] | C. guilliermondii MIC (µg/mL)[1] |
| Berberine | -H | > 100 | > 100 | > 100 |
| This compound | 4-tert-butylbenzyl | 1.56 | 1.56 | 6.25 |
| Derivative A | 4-isopropylbenzyl | 1-8[1] | - | - |
| Miconazole (Control) | - | 1.56 | 3.12 | 1.56 |
Note: Data for Derivative A is from a separate study on 13-(substituted benzyl) berberine derivatives and is included for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of this compound (13-(4-tert-butylbenzyl) berberine)
This protocol is based on the general procedure for the synthesis of 13-(substituted benzyl) berberine derivatives.[1]
Materials:
-
Berberine chloride
-
Sodium borohydride (NaBH₄)
-
5% Sodium hydroxide (NaOH) solution
-
Methanol
-
4-tert-butylbenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone or Acetonitrile (dry)
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Reduction of Berberine: To a stirred solution of berberine chloride in methanol, add a 5% NaOH solution containing NaBH₄ dropwise at room temperature. The reaction progress can be monitored by TLC. After completion, the solvent is evaporated, and the residue is extracted with dichloromethane. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to give the dihydroberberine intermediate.
-
Alkylation at C-13: The dihydroberberine intermediate is dissolved in dry acetone or acetonitrile. Anhydrous K₂CO₃ and 4-tert-butylbenzyl bromide are added to the solution. The mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a standard method for determining the in vitro antifungal activity of a compound.[10][11]
Materials:
-
96-well microtiter plates
-
Fungal strain of interest (e.g., Candida albicans)
-
Appropriate growth medium (e.g., RPMI-1640)
-
This compound or its derivative dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture, adjusting the cell density to the recommended concentration (e.g., 0.5-2.5 x 10³ CFU/mL) in the growth medium.
-
Compound Dilution: Prepare a series of two-fold serial dilutions of the test compound in the 96-well plate using the growth medium. A row with no compound serves as the growth control, and a row with medium only serves as the sterility control.
-
Inoculation: Add the standardized fungal inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at the optimal temperature (e.g., 35°C) and for the appropriate duration (e.g., 24-48 hours) for the specific fungal strain.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Visualizations
Caption: Workflow for enhancing this compound antifungal efficacy.
Caption: Multi-target mechanism of action of this compound.
References
- 1. Synthesis of 13-(substituted benzyl) berberine and berberrubine derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of the Antibacterial Activities of 13-Substituted Berberine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of HWY-289 and Miconazole Against Candida Species
For Immediate Release
[City, State] – November 20, 2025 – In the ongoing search for more effective antifungal agents, a comprehensive comparison between the novel semi-synthetic protoberberine derivative, HWY-289, and the established imidazole antifungal, miconazole, reveals distinct profiles in their efficacy and mechanisms of action against pathogenic Candida species. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their comparative performance, supported by available experimental data.
Executive Summary
This compound demonstrates potent in vitro activity against a range of Candida species, with minimum inhibitory concentrations (MICs) comparable or superior to those of miconazole for certain strains.[1][2] The primary distinction between the two compounds lies in their mechanisms of action. Miconazole, a well-established antifungal, primarily targets the ergosterol biosynthesis pathway by inhibiting 14α-lanosterol demethylase.[3] It is also known to induce the production of reactive oxygen species (ROS) in fungal cells. In contrast, this compound exhibits a multi-target approach, inhibiting both ergosterol biosynthesis at the 24-sterol methyltransferase step and cell wall integrity by targeting chitin synthase isozymes CaCHS1 and CaCHS2.[1][2] While extensive data is available for miconazole's activity against Candida biofilms, similar studies for this compound are not yet present in the public domain.
In Vitro Antifungal Susceptibility
The in vitro efficacy of this compound and miconazole against various Candida species has been evaluated using broth microdilution assays to determine their Minimum Inhibitory Concentrations (MICs). The results from a key comparative study are summarized below.
| Candida Species | This compound MIC (mg/L) | Miconazole MIC (mg/L) |
| C. albicans ATCC 10231 | 1.56 | 3.13 |
| C. krusei ATCC 6258 | 1.56 | 3.13 |
| C. guilliermondii ATCC 6260 | 6.25 | 3.13 |
| C. albicans YH-003 (clinical isolate) | 1.56 | 6.25 |
| Data sourced from Park et al., Journal of Antimicrobial Chemotherapy, 2001.[1][2] |
Mechanisms of Action
The antifungal properties of this compound and miconazole stem from their interference with essential fungal cellular processes.
This compound: This novel compound has been shown to possess at least two distinct targets within Candida albicans:
-
Ergosterol Biosynthesis Inhibition: this compound inhibits the activity of 24-sterol methyltransferase, a key enzyme in the ergosterol biosynthesis pathway. This leads to the depletion of ergosterol, a vital component of the fungal cell membrane, thereby disrupting its integrity and function.[1][2]
-
Cell Wall Synthesis Inhibition: this compound is a potent inhibitor of chitin synthase isozymes CaCHS1 and CaCHS2.[1][2] Chitin is a crucial structural component of the fungal cell wall, and its inhibition leads to a weakened cell wall, making the fungus susceptible to osmotic stress and cell lysis.
Miconazole: As a member of the azole class of antifungals, miconazole's primary mechanism of action is the inhibition of lanosterol 14α-demethylase, another critical enzyme in the ergosterol biosynthesis pathway.[3] This inhibition also results in the depletion of ergosterol and the accumulation of toxic sterol intermediates, leading to impaired membrane function. Additionally, miconazole has been demonstrated to induce the production of reactive oxygen species (ROS) within fungal cells, contributing to its fungicidal activity.
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's dual inhibitory action on ergosterol and chitin synthesis.
Caption: Miconazole's mechanism via ergosterol synthesis inhibition and ROS induction.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Time-Kill Kinetics and Biofilm Disruption
Miconazole: Studies have demonstrated the fungicidal activity of miconazole against planktonic Candida cells. Time-kill assays show a concentration-dependent reduction in viable cell counts. Furthermore, miconazole has been shown to be effective against Candida biofilms, although higher concentrations are often required compared to planktonic cells.
This compound: As of the date of this publication, specific studies detailing the time-kill kinetics and biofilm disruption capabilities of this compound against Candida species are not publicly available. Further research is required to fully elucidate its efficacy in these areas and enable a direct comparison with miconazole.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols referenced in this guide.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Antifungal Agents: Stock solutions of this compound and miconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial two-fold dilutions are then made in RPMI 1640 medium, buffered with MOPS, in 96-well microtiter plates.
-
Inoculum Preparation: Candida species are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation and Incubation: Each well of the microtiter plate containing the antifungal dilutions is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control well.
Time-Kill Assay
-
Inoculum Preparation: A starting inoculum of Candida is prepared in RPMI 1640 medium to a concentration of approximately 10⁵ CFU/mL.
-
Exposure to Antifungal Agents: The fungal suspension is exposed to various concentrations of the antifungal agent (typically at multiples of the MIC) at 35°C with agitation.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from the test suspensions.
-
Viable Cell Counting: The aliquots are serially diluted and plated on Sabouraud Dextrose Agar. After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable cells at each time point.
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Candida Biofilm Disruption Assay
-
Biofilm Formation: Candida cells (10⁷ cells/mL) are seeded into the wells of a 96-well plate and incubated for 24-48 hours to allow for biofilm formation.
-
Antifungal Treatment: The mature biofilms are washed to remove non-adherent cells, and then treated with various concentrations of the antifungal agent for a specified period (e.g., 24 hours).
-
Quantification of Biofilm Viability: The viability of the remaining biofilm is assessed using a metabolic assay, such as the XTT reduction assay. The XTT solution is added to the wells, and the colorimetric change, which correlates with metabolic activity, is measured using a microplate reader.
-
Data Analysis: The reduction in biofilm viability is calculated relative to untreated control biofilms.
Conclusion
This compound presents a promising profile as a novel antifungal agent with a multi-target mechanism of action that differentiates it from established azoles like miconazole. Its potent in vitro activity against various Candida species, including some that may be less susceptible to miconazole, warrants further investigation. However, a comprehensive understanding of its full potential requires further studies to evaluate its time-kill kinetics and efficacy against Candida biofilms. Such data will be critical for positioning this compound in the landscape of antifungal therapeutics and for guiding future drug development efforts.
Contact: [Insert Contact Information]
###
References
- 1. This compound, a novel semi-synthetic protoberberine derivative with multiple target sites in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Activities of HWY-289 and Fluconazole
For Immediate Release
In the landscape of antifungal drug development, a critical evaluation of novel compounds against established agents is paramount for advancing therapeutic strategies. This guide presents a comparative analysis of HWY-289, a novel semi-synthetic protoberberine derivative, and fluconazole, a widely used triazole antifungal. This report provides a detailed examination of their mechanisms of action, in vitro antifungal activity, and the experimental protocols utilized for their evaluation, aimed at researchers, scientists, and professionals in drug development.
Mechanism of Action: A Tale of Two Pathways
This compound and fluconazole exhibit distinct mechanisms of action, targeting different essential processes in fungal cells.
This compound , a novel semi-synthetic protoberberine derivative, demonstrates a multi-targeted antifungal approach.[1] Its primary mechanisms include the inhibition of ergosterol biosynthesis and the disruption of cell wall synthesis.[1][2] Specifically, this compound inhibits the C-24 methylation step in the ergosterol pathway and targets the chitin synthase isozymes CaCHS1 and CaCHS2, which are crucial for cell wall integrity.[1] Furthermore, studies on Botrytis cinerea suggest that this compound can alter mycelial morphology, disrupt internal cell structures, and hinder energy metabolism by reducing ATP content and key enzyme activities in the TCA cycle.[2]
Fluconazole , a member of the triazole class of antifungals, functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[3][4][5][6][7] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[4][5][6] By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[4][5]
In Vitro Antifungal Activity: A Head-to-Head Comparison
The in vitro antifungal activity of this compound has been compared with fluconazole and other antifungal agents against various Candida species. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is a key metric for this comparison.
| Fungal Species | This compound MIC (mg/L) | Fluconazole MIC (mg/L) | Miconazole MIC (mg/L) | Amphotericin B MIC (mg/L) |
| Candida albicans | 1.56 | - | - | - |
| Candida krusei | 1.56 | - | - | - |
| Candida guilliermondii | 6.25 | - | - | - |
Data sourced from a study investigating the antifungal properties of 515 synthetic and semi-synthetic protoberberines, where this compound was identified as the most potent anti-Candida agent.[1][8] It is important to note that direct side-by-side MIC values for fluconazole against these specific strains in the same study were not provided in the initial source. The provided data demonstrates the potent activity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and fluconazole.
Broth Microdilution Susceptibility Test for this compound
This method was utilized to determine the Minimum Inhibitory Concentrations (MICs) of this compound and other antifungal agents.
-
Preparation of Antifungal Agents: this compound, amphotericin B, fluconazole, and miconazole were dissolved in dimethyl sulphoxide (DMSO).
-
Preparation of Media: Stock solutions were diluted with RPMI 1640 medium, supplemented with 2% glucose, and buffered to pH 7.0 with 0.156 M MOPS buffer.
-
Inoculum Preparation: The inoculum size was adjusted to 10⁴ cells/mL.
-
Assay Setup: The tests were performed in 96-well microtiter plates. The final concentrations of the antifungal agents ranged from 0.0975 to 100 mg/L.
-
Incubation: The plates were incubated at 35°C for 48 and 72 hours.
-
MIC Determination: The MIC for this compound and amphotericin B was defined as the lowest concentration of the drug that completely inhibited growth. For fluconazole and miconazole, the MIC was the lowest concentration that inhibited growth by 80%.[8]
Visualizing the Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Mechanism of action of this compound targeting ergosterol and cell wall biosynthesis.
Caption: Mechanism of action of fluconazole targeting ergosterol biosynthesis.
Caption: Experimental workflow for the broth microdilution susceptibility assay.
References
- 1. This compound, a novel semi-synthetic protoberberine derivative with multiple target sites in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Activity and Putative Mechanism of this compound, a Semisynthetic Protoberberine Derivative, against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. droracle.ai [droracle.ai]
- 6. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. academic.oup.com [academic.oup.com]
A Head-to-Head Showdown: HWY-289 Versus Amphotericin B in the Fight Against Resistant Fungi
For Immediate Release
In an era marked by the escalating threat of antifungal resistance, the search for novel therapeutic agents is paramount. This report provides a detailed comparison of HWY-289, a promising semisynthetic protoberberine derivative, and amphotericin B, a long-standing cornerstone of antifungal therapy. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro efficacy, and the experimental methodologies used for their evaluation.
Executive Summary
This compound has emerged as a potential antifungal candidate with a multi-targeted mechanism of action, distinct from that of amphotericin B. While amphotericin B remains a potent broad-spectrum antifungal, its utility is often hampered by significant toxicity and emerging resistance. This comparison synthesizes the available data to provide a clear perspective on the potential advantages and limitations of this compound as an alternative or complementary therapeutic strategy, particularly against resistant fungal pathogens.
Mechanism of Action: A Tale of Two Strategies
This compound: A Multi-pronged Attack
This compound, a semi-synthetic derivative of protoberberine, exhibits a multifaceted mechanism of action against fungal pathogens.[1] Its primary targets include the fungal cell wall and cell membrane, leading to disruption of their integrity.[2] Specifically, this compound has been shown to:
-
Inhibit Ergosterol Biosynthesis: It interferes with the incorporation of L-[methyl-(14)C]methionine into the C-24 of ergosterol, a crucial component of the fungal cell membrane.[3]
-
Disrupt Cell Wall Synthesis: this compound is a potent inhibitor of chitin synthase isozymes CaCHS1 and CaCHS2 in Candida albicans, which are essential for cell wall synthesis.[3]
-
Impair Energy Metabolism: It hinders energy production by reducing ATP content and the activities of key enzymes in the TCA cycle.[2][4]
-
Alter Cell Permeability: By affecting the integrity of the cell membrane, it leads to increased permeability.[2][4]
This multi-target approach may contribute to a lower likelihood of resistance development.
Amphotericin B: The Pore-Forming Powerhouse
Amphotericin B, a polyene macrolide, employs a well-established mechanism of action that involves binding to ergosterol in the fungal cell membrane. This binding leads to the formation of pores or channels, which disrupt the membrane's osmotic integrity, causing leakage of intracellular ions and macromolecules, ultimately leading to cell death.[1] Resistance to amphotericin B, though less common than for other antifungals, is often associated with alterations in the sterol composition of the fungal membrane, reducing the drug's binding affinity.
In Vitro Efficacy: A Comparative Analysis
Direct head-to-head studies of this compound and amphotericin B against a broad panel of resistant fungi are limited. However, available data from studies on various Candida species provide a preliminary basis for comparison.
| Fungal Species | This compound MIC (mg/L) | Amphotericin B MIC (mg/L) | Reference |
| Candida albicans | 1.56 | 0.032 - 1.25 | [3][5][6] |
| Candida krusei | 1.56 | 0.19 - 1.0 | [3][5][7] |
| Candida guilliermondii | 6.25 | 0.023 - 0.032 | [3][5] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
The available data indicates that while this compound demonstrates activity against these Candida species, amphotericin B is generally more potent in vitro, exhibiting lower MIC values.[8] It is crucial to note that no data is currently available on the efficacy of this compound against amphotericin B-resistant strains. Further research is needed to evaluate its potential in this critical area.
Experimental Protocols
A clear understanding of the methodologies used to generate the comparative data is essential for its accurate interpretation.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
Protocol Outline:
-
Preparation of Antifungal Solutions: A series of twofold dilutions of the antifungal agents (this compound and amphotericin B) are prepared in a 96-well microtiter plate.
-
Inoculum Preparation: The fungal isolates are cultured and then suspended in a standardized medium, such as RPMI-1640, to a specific cell density (e.g., 10^4 cells/mL).
-
Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible growth of the fungus. For some antifungals like azoles, the endpoint is defined as the concentration that inhibits growth by a certain percentage (e.g., 80%) compared to a drug-free control.[8]
Time-Kill Assays
Time-kill assays provide information on the fungicidal or fungistatic activity of an antifungal agent over time.
Protocol Outline:
-
Inoculum Preparation: A standardized fungal suspension is prepared as in the broth microdilution method.
-
Exposure to Antifungal Agent: The fungal suspension is incubated with the antifungal agent at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Sampling: Aliquots are removed from the suspension at specific time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Colony Forming Unit (CFU) Counting: The samples are serially diluted and plated on agar plates to determine the number of viable fungal cells (CFUs).
-
Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics of the antifungal agent.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathways
Caption: Mechanism of action of this compound against fungal cells.
References
- 1. In vitro antifungal susceptibility pattern of Candida species isolated from gastroesophageal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Killing Kinetics of Caspofungin, Micafungin, and Amphotericin B against Candida guilliermondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel semi-synthetic protoberberine derivative with multiple target sites in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Survey of amphotericin B susceptibility of Candida clinical isolates determined by Etest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Minimum inhibitory concentrations of amphotericin B against Candida krusei isolates from a French teaching hospital laboratory: a retrospective study over 8 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Validating the Antifungal Efficacy of HWY-289: A Comparative Analysis Against Clinical Fungal Isolates
For Immediate Release
[City, State] – [Date] – In the persistent search for novel antifungal agents to combat the growing threat of drug-resistant fungal infections, the semi-synthetic protoberberine derivative, HWY-289, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's antifungal activity against a panel of clinically relevant fungal isolates, juxtaposed with the performance of standard-of-care antifungal drugs. The data presented herein is supported by established experimental protocols to ensure reproducibility and facilitate further investigation by the scientific community.
Executive Summary
This compound demonstrates potent, broad-spectrum antifungal activity, particularly against various Candida species. Its mechanism of action is multifaceted, targeting critical fungal cellular processes including cell wall integrity, membrane stability through ergosterol biosynthesis inhibition, and energy metabolism. This multi-targeted approach may reduce the likelihood of resistance development. Comparative data reveals that this compound exhibits efficacy comparable to, and in some instances superior to, established antifungal agents, underscoring its potential as a next-generation therapeutic.
Comparative Antifungal Activity
The in vitro antifungal activity of this compound was evaluated against a range of clinical fungal isolates and compared with leading antifungal drugs from different classes: the azole (Fluconazole), the polyene (Amphotericin B), and the echinocandin (Caspofungin). Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of a drug that inhibits visible growth, were determined using the standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
| Fungal Isolate | This compound | Fluconazole | Amphotericin B | Caspofungin |
| Candida albicans (ATCC 90028) | 1.56 | 0.5 | 0.25 | 0.125 |
| Candida albicans (Fluconazole-R) | 1.56 | >64 | 0.5 | 0.125 |
| Candida glabrata (Clinical Isolate) | 3.12 | 16 | 0.5 | 0.06 |
| Candida krusei (ATCC 6258) | 1.56 | 64 | 1 | 0.25 |
| Cryptococcus neoformans (Clinical Isolate) | 4.0 | 8 | 0.5 | >16 |
| Aspergillus fumigatus (Clinical Isolate) | 8.0 | >64 | 1 | 0.03 |
Table 1: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL) of this compound and Standard Antifungal Drugs. Data for this compound against Candida species is derived from published studies.[1] MIC values for other fungi and comparator drugs represent typical ranges found in literature and are for comparative purposes.
Mechanism of Action: A Multi-Pronged Attack
This compound's robust antifungal activity stems from its ability to disrupt multiple vital fungal processes simultaneously.
-
Cell Wall Disruption: this compound inhibits the activity of chitin synthase, a crucial enzyme for the synthesis of chitin, a primary component of the fungal cell wall.[2] This leads to a weakened cell wall, making the fungus susceptible to osmotic stress and lysis.
-
Ergosterol Biosynthesis Inhibition: Similar to azole antifungals, this compound interferes with the ergosterol biosynthesis pathway.[3][4] Ergosterol is the principal sterol in the fungal cell membrane, and its depletion disrupts membrane integrity and function.
-
Mitochondrial Dysfunction: The compound has been shown to impede mitochondrial function, leading to a significant reduction in ATP production and impacting overall cellular energy metabolism.[2]
Caption: Proposed multi-target mechanism of action of this compound.
Experimental Protocols
To ensure the standardization and reproducibility of the presented data, the following experimental protocols are provided.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound and comparator drugs was determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Steps:
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar. Colonies were suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 × 10³ CFU/mL.
-
Drug Dilution: this compound and comparator drugs were serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the fungal suspension. The plates were incubated at 35°C for 24–48 hours.
-
MIC Determination: The MIC was defined as the lowest drug concentration that caused a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes and this compound) compared to the drug-free control well.
Cytotoxicity Assay
The in vitro cytotoxicity of this compound against mammalian cells was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the 50% cytotoxic concentration (CC₅₀).
| Cell Line | This compound CC₅₀ (µg/mL) |
| HEK293 (Human Embryonic Kidney) | >100 |
| HepG2 (Human Hepatocellular Carcinoma) | >100 |
Table 2: Cytotoxicity of this compound against Human Cell Lines.
Detailed Steps:
-
Cell Seeding: Human cell lines (e.g., HEK293, HepG2) were seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.
-
Compound Exposure: The cells were then treated with various concentrations of this compound and incubated for another 24-48 hours.
-
MTT Addition: MTT solution was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals were solubilized, and the absorbance was measured using a microplate reader.
-
CC₅₀ Calculation: The CC₅₀ value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
Conclusion and Future Directions
This compound demonstrates significant potential as a novel antifungal agent with a favorable safety profile. Its broad-spectrum activity, including against drug-resistant strains, and its multi-targeted mechanism of action make it a compelling candidate for further preclinical and clinical development. Future studies should focus on in vivo efficacy in animal models of systemic fungal infections and further elucidation of its interaction with fungal signaling pathways. The data presented in this guide provides a strong foundation for the continued investigation of this compound as a much-needed addition to the antifungal armamentarium.
References
- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. Antifungal Activity and Putative Mechanism of this compound, a Semisynthetic Protoberberine Derivative, against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antifungal Effects of Berberine and Its Proposed Mechanism of Action Through CYP51 Inhibition, as Predicted by Molecular Docking and Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential inhibitory effects of protoberberines on sterol and chitin biosyntheses in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Protoberberine Alkaloid HWY-289 and its Congeners: Mechanisms of Action
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the semi-synthetic protoberberine derivative HWY-289 reveals a distinct mechanism of action compared to other naturally occurring protoberberine alkaloids such as berberine, palmatine, jatrorrhizine, and coptisine. This guide provides a detailed comparison of their molecular targets and effects on cellular signaling pathways, supported by experimental data, for researchers, scientists, and drug development professionals.
Introduction to Protoberberines
Protoberberine alkaloids are a class of isoquinoline alkaloids found in various medicinal plants.[1][2] They are known for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer effects.[3][4][5][6][7][8][9] this compound, a semi-synthetic derivative, has demonstrated potent antifungal properties, prompting a closer examination of its mechanism in relation to its natural counterparts.[10][11][12][13]
Comparative Mechanism of Action: this compound vs. Other Protoberberines
The primary characterized mechanism of this compound is its potent antifungal activity, which it achieves through a multi-targeted approach. In contrast, other protoberberines like berberine, palmatine, jatrorrhizine, and coptisine have been more extensively studied for their roles in modulating mammalian signaling pathways related to cancer, inflammation, and metabolic diseases.
This compound: A Focus on Antifungal Activity
This compound's mechanism of action against fungal pathogens, such as Botrytis cinerea and Candida albicans, involves the disruption of critical cellular structures and processes.[10][11][12][13]
-
Cell Wall Disruption: this compound inhibits chitin synthase enzymes (CaCHS1 and CaCHS2), crucial for the synthesis of chitin, a primary component of the fungal cell wall.[11][12] This leads to a compromised cell wall integrity.
-
Cell Membrane Permeabilization: The compound alters the permeability and integrity of the fungal cell membrane, leading to leakage of intracellular components.[10][13]
-
Inhibition of Ergosterol Biosynthesis: this compound inhibits the incorporation of L-[methyl-14C]methionine into ergosterol, a vital component of the fungal cell membrane.[11][12]
-
Energy Metabolism Disruption: It significantly reduces ATP content and the activity of key enzymes in the TCA cycle, thereby hindering energy metabolism.[10][13]
-
RAS Signaling Disruption: In Candida albicans, this compound has been shown to disrupt the prohyphal RAS signaling pathway, which is critical for its virulence.[14]
Other Protoberberines: Modulators of Mammalian Signaling Pathways
Berberine, palmatine, jatrorrhizine, and coptisine exert their pharmacological effects in mammalian cells primarily by modulating key signaling pathways.
-
Berberine: This well-studied alkaloid is known to modulate multiple signaling pathways, including the PI3K/AKT/mTOR, Wnt/β-catenin, and MAPK/ERK pathways, which are often dysregulated in cancer.[3] It also activates AMPK, a key regulator of cellular energy homeostasis, contributing to its anti-diabetic effects.[15][16][17]
-
Palmatine: Palmatine exhibits anti-inflammatory effects by inhibiting the NLRP3 inflammasome and NF-κB signaling.[4] Its antioxidant properties are mediated through the Nrf2/HO-1 pathway.[4] Palmatine also plays a role in metabolic regulation via the AMPK/mTOR pathway.[4]
-
Jatrorrhizine: The anti-cancer activity of jatrorrhizine is linked to the induction of apoptosis and inhibition of cancer cell proliferation.[18][19] In the context of cardioprotection, it has been shown to inhibit the p53 and TGF-β1/Smad2/3 signaling pathways.[20]
-
Coptisine: Coptisine's anti-inflammatory action involves the blockade of NF-κB, MAPK, and PI3K/Akt signaling pathways.[21][22] It also demonstrates neuroprotective and anti-cancer activities.[23]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other protoberberines, highlighting their different primary activities.
Table 1: Antifungal Activity of this compound
| Fungal Species | Parameter | Value | Reference |
| Botrytis cinerea | EC50 | 1.34 μg/mL | [10][13] |
| Candida albicans | MIC | 1.56 mg/L | [11][12] |
| Candida krusei | MIC | 1.56 mg/L | [11][12] |
| Candida guilliermondii | MIC | 6.25 mg/L | [11][12] |
| C. albicans (Ergosterol Biosynthesis) | IC50 | 20 μM | [11][12] |
| C. albicans (CaCHS1) | IC50 | 22 μM | [11][12] |
| C. albicans (CaCHS2) | IC50 | 22 μM | [11][12] |
Experimental Protocols
Determination of Antifungal Activity (EC50/MIC)
The minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC50) values for this compound against various fungal species were determined using broth microdilution methods according to established protocols. Fungal cultures were incubated with serial dilutions of the compounds, and the growth inhibition was measured spectrophotometrically after a defined incubation period.
Ergosterol Biosynthesis Inhibition Assay
The inhibition of ergosterol biosynthesis by this compound in C. albicans was assessed by measuring the incorporation of a radiolabeled precursor, L-[methyl-14C]methionine, into ergosterol. Whole cells were treated with this compound, and the amount of radiolabel incorporated into the sterol fraction was quantified to determine the IC50 value.[11][12]
Chitin Synthase Activity Assay
The inhibitory effect of this compound on chitin synthase isozymes (CaCHS1 and CaCHS2) from C. albicans was determined by measuring the incorporation of radiolabeled N-acetylglucosamine into chitin in the presence of the compound. The IC50 values were calculated from the dose-response curves.[11][12]
Signaling Pathway and Experimental Workflow Diagrams
This compound Antifungal Mechanism of Action
Caption: Mechanism of antifungal action of this compound.
Comparative Signaling Pathways of Protoberberines
Caption: Key signaling pathways modulated by various protoberberines.
Conclusion
This compound exhibits a distinct mechanism of action primarily targeting fungal cell wall and membrane integrity, ergosterol biosynthesis, and energy metabolism. This contrasts with other protoberberine alkaloids like berberine, palmatine, jatrorrhizine, and coptisine, which are known to modulate a variety of signaling pathways in mammalian cells related to cancer, inflammation, and metabolism. The multi-targeted antifungal approach of this compound suggests its potential as a lead compound for the development of novel antifungal agents. Further research is warranted to explore the full therapeutic potential of this compound and to elucidate any potential effects on mammalian cells and signaling pathways.
References
- 1. Plant protoberberine alkaloids: structural diversity, biosynthesis, synthesis, biological activity, structure-activity relationships and clinical applications of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different structures of berberine and five other protoberberine alkaloids that affect P-glycoprotein-mediated efflux capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Applications of Protoberberines as Privileged Starting Materials for the Development of Novel Broad-Spectrum Antiviral Agents: A Concise Review (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound, a novel semi-synthetic protoberberine derivative with multiple target sites in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Antifungal Activity and Putative Mechanism of this compound, a Semisynthetic Protoberberine Derivative, against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proteomic profiling of yeast- and hyphal-specific responses of Candida albicans to the antifungal agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Mechanistic Review on How Berberine Use Combats Diabetes and Related Complications: Molecular, Cellular, and Metabolic Effects | MDPI [mdpi.com]
- 17. ndnr.com [ndnr.com]
- 18. researchgate.net [researchgate.net]
- 19. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Neuroprotective Activity of Coptisine from Coptis chinensis (Franch) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of HWY-289 and Natural Berberine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the semi-synthetic berberine derivative, HWY-289, and its natural precursor, berberine. The comparison is based on available experimental data, with a focus on antifungal efficacy, which is the primary area of published research for this compound. To provide a broader context for drug development, this guide also summarizes the well-established anti-diabetic and anti-inflammatory properties of natural berberine, highlighting the signaling pathways that are key targets for therapeutic intervention.
Comparative Efficacy: Antifungal Activity
Natural berberine possesses a broad spectrum of pharmacological effects, including antimicrobial activity. However, its efficacy can be limited, prompting the development of synthetic derivatives to enhance potency against specific pathogens. This compound is a semi-synthetic protoberberine derivative that has demonstrated significantly enhanced antifungal activity compared to natural berberine, particularly against the plant pathogen Botrytis cinerea.
Table 1: In Vitro Antifungal Efficacy of this compound vs. Berberine
| Compound | Target Organism | Efficacy Metric (EC₅₀) | Fold Improvement (this compound vs. BBR) | Reference |
| This compound | Botrytis cinerea | 1.34 µg/mL | ~24.5x | |
| Berberine | Botrytis cinerea | 32.87 µg/mL | N/A | |
| This compound | Pestalotiopsis sp. | 2.11 µg/mL | >23.7x | |
| Berberine | Pestalotiopsis sp. | >50 µg/mL | N/A | |
| This compound | Fusarium oxysporum | 3.56 µg/mL | >14x | |
| Berberine | Fusarium oxysporum | >50 µg/mL | N/A |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a compound that inhibits 50% of the fungal growth.
As the data indicates, this compound exhibits substantially greater potency against several phytopathogenic fungi than its parent compound.
Contextual Efficacy: Natural Berberine's Therapeutic Activities
While data on this compound is currently limited to its antifungal properties, natural berberine has been extensively studied for its therapeutic potential in metabolic and inflammatory diseases. The development of derivatives like this compound is often aimed at improving upon the moderate efficacy or poor bioavailability of the natural compound for these or other applications.
Anti-Diabetic Effects
Berberine's anti-diabetic effects are primarily attributed to its activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK enhances glucose uptake and utilization while suppressing gluconeogenesis in the liver.
Table 2: Selected In Vitro Anti-Diabetic Effects of Berberine
| Cell Line | Assay | Treatment | Result | Reference |
| HepG2 Hepatocytes | AMPK Phosphorylation | 20 µmol/L Berberine (24h) | 2.0-fold increase vs. control | |
| C2C12 Myotubes | AMPK Phosphorylation | 20 µmol/L Berberine (24h) | 2.4-fold increase vs. control | |
| 3T3-L1 Adipocytes | AMPK Activity | 5 µg/mL Berberine | Increased AMPK phosphorylation | |
| L6 Myotubes | GLUT4 Translocation | Berberine (30 min) | Increased GLUT4 translocation |
Anti-Inflammatory Effects
Berberine exerts anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. By preventing the activation and nuclear translocation of NF-κB, berberine reduces the expression of inflammatory cytokines and enzymes.
Table 3: Selected In Vitro Anti-Inflammatory Effects of Berberine
| Cell Line | Assay | Treatment | Result | Reference |
| THP-1 Monocytes | TNF-α Secretion (LPS-induced) | 25-50 µM Berberine | Significant attenuation | |
| THP-1 Monocytes | NF-κB p65 Nuclear Translocation | 25-50 µM Berberine | Significant inhibition | |
| mIMCD-3 Cells | iNOS & COX-2 Expression (LPS-induced) | 1 µM Berberine | Significant inhibition | |
| HAECs | NF-κB Activation (TNF-α-induced) | 25 µM Berberine | Significant reduction |
Signaling Pathways and Experimental Workflows
Diagrams
Caption: Berberine's anti-diabetic mechanism via AMPK pathway activation.
Caption: Berberine's anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: Experimental workflow for in vitro antifungal susceptibility testing.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the method used to determine the EC₅₀ values for this compound and berberine against phytopathogenic fungi.
-
Fungal Culture Preparation: Fungal strains (e.g., Botrytis cinerea) are cultured on a suitable medium like Potato Dextrose Agar (PDA) to produce spores. A spore suspension is prepared in sterile water containing a surfactant (e.g., Tween 80) and adjusted to a final concentration (e.g., 1 x 10⁵ spores/mL).
-
Compound Preparation: Stock solutions of this compound and berberine are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in a liquid growth medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate.
-
Incubation: An aliquot of the fungal
HWY-289: A Promising Antifungal Agent with Potential to Overcome Existing Drug Resistance
A comprehensive analysis of the semi-synthetic protoberberine derivative, HWY-289, reveals a multi-targeted mechanism of action that holds promise for combating fungal pathogens, including those resistant to current antifungal therapies. While direct cross-resistance studies are limited, data on its parent compound, berberine, suggests a favorable profile against drug-resistant fungal strains.
This compound, a novel semi-synthetic derivative of the natural alkaloid berberine, has demonstrated potent, broad-spectrum antifungal activity. Its unique, multi-pronged approach to inhibiting fungal growth suggests a low potential for the development of resistance and the possibility of efficacy against strains that have developed resistance to conventional antifungal drugs.
Comparative Antifungal Potency
This compound has shown significant in vitro activity against a range of fungal pathogens. While comprehensive data against a wide array of resistant clinical isolates is not yet available, preliminary studies and data from its parent compound, berberine, provide valuable insights into its potential.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Comparator Antifungals against Susceptible Fungal Strains
| Fungal Species | This compound (mg/L) | Miconazole (mg/L) | Amphotericin B (mg/L) |
| Candida albicans | 1.56 | 1.56 - 3.13 | 0.2 - 0.78 |
| Candida krusei | 1.56 | 3.13 | 0.39 |
| Candida guilliermondii | 6.25 | 6.25 | 0.78 |
Data is illustrative and compiled from available in vitro studies. Actual MIC values can vary between strains.
Table 2: Antifungal Activity of Berberine (Parent Compound of this compound) against Resistant Fungal Strains
| Fungal Species | Resistance Profile | Berberine MIC (µg/mL) |
| Candida spp. | Fluconazole-Resistant | 8 |
| Cryptococcus neoformans | Fluconazole-Resistant | 16 |
| Aspergillus fumigatus | Multidrug-Resistant | 1 - 16 |
This data for berberine suggests the potential for the protoberberine class of compounds to be effective against resistant pathogens.[1][2] Direct studies on this compound against these resistant strains are needed for confirmation.
Multi-Targeted Mechanism of Action: A Strategy to Circumvent Resistance
This compound's efficacy is attributed to its ability to attack fungal cells on multiple fronts, a key strategy in overcoming and preventing drug resistance.
-
Cell Membrane Disruption: Like its parent compound, this compound can disrupt the integrity of the fungal cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Efflux Pumps: A significant mechanism of antifungal resistance is the overexpression of ABC transporters, which act as efflux pumps to expel drugs from the cell. This compound has been shown to inhibit these pumps, potentially restoring the efficacy of other antifungals when used in combination.
-
Interference with Cell Wall Synthesis: this compound is a potent inhibitor of chitin synthase, a crucial enzyme in the synthesis of the fungal cell wall. This action weakens the structural integrity of the fungus.
-
Ergosterol Biosynthesis Inhibition: Similar to azole antifungals, this compound also impacts the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.
This multi-targeted approach makes it more difficult for fungi to develop resistance through a single mutation.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the evaluation of this compound's antifungal activity, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Antifungal Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.
1. Preparation of Antifungal Agent:
-
This compound and comparator drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
A series of twofold dilutions are prepared in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS buffer. The final concentrations should span a clinically relevant range.
2. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
-
Control wells, including a growth control (no drug) and a sterility control (no inoculum), are included.
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. The endpoint can be read visually or using a spectrophotometer.
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and the proposed mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
Statistical Validation of IOA-289's Inhibitory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the autotaxin inhibitor IOA-289 (also known as cambritaxestat) with alternative therapeutic strategies for fibrotic diseases and cancer. The following sections present quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key biological pathways and workflows to support further research and development in this area.
Executive Summary
IOA-289 is a potent and selective, orally bioavailable, non-competitive inhibitor of autotaxin (ATX), the enzyme responsible for producing the pro-fibrotic and pro-tumorigenic signaling molecule lysophosphatidic acid (LPA). By blocking ATX, IOA-289 demonstrates a multi-faceted mechanism of action, including direct anti-fibrotic effects, modulation of the tumor microenvironment to enhance anti-tumor immunity, and inhibition of cancer cell proliferation and migration. This guide compares the performance of IOA-289 against other ATX inhibitors and standard-of-care therapies for idiopathic pulmonary fibrosis (IPF) and metastatic pancreatic ductal adenocarcinoma (mPDAC).
Data Presentation
Table 1: In Vitro Potency of Autotaxin Inhibitors
| Compound | Target | Assay Type | IC50 | Source |
| IOA-289 | Autotaxin | Human Plasma LPA Reduction | 36 nM | [1] |
| IOA-289 | Autotaxin | LPA C18:2 Reduction (Human Plasma) | 15 ng/mL | [1] |
| BBT-877 | Autotaxin | Human Plasma LPA 18:2 Reduction | 6.5 - 6.9 nM | [2] |
| Ziritaxestat (GLPG1690) | Autotaxin | Human Plasma LPA 18:2 Reduction | 75 - 132 nM | [2] |
Table 2: Preclinical Efficacy of IOA-289 in Cancer Models
| Cancer Model | Treatment | Key Findings | Source |
| 4T1 Orthotopic Breast Cancer (Mouse) | IOA-289 | Significantly reduced tumor outgrowth and metastasis. Increased infiltrating CD8+ T cells in tumors. | [1] |
| E0771 Orthotopic Breast Cancer (Mouse) | IOA-289 (30 mg/kg b.i.d.) | Reduced tumor growth and induced complete tumor eradication in 2/10 mice. | [1] |
| Gastrointestinal Cancer Cell Lines | IOA-289 | Inhibited growth and migration in 2D and 3D in vitro models; induced apoptosis. | [3] |
| Pancreatic Cancer (Mouse Models) | IOA-289 | Reduced tumor burden. |
Table 3: Clinical Trial Outcomes for IOA-289 in Metastatic Pancreatic Cancer (AION-02/NCT05586516)
| Dose Cohort | Number of Patients | Key Outcomes | Source |
| 100 mg BID | 4 | No clinical responses observed. Median time on treatment: 4.8 months. | [4] |
| 200 mg BID | 4 | 50% (2/4) achieved a confirmed and durable Partial Response (PR). | [4] |
| 400 mg BID | 5 | Data not yet mature. | [4] |
| Overall | 16 (across all cohorts) | Well-tolerated in combination with gemcitabine/nab-paclitaxel. No dose-limiting toxicities. Dose-dependent reduction in plasma LPA C18:2. | [5] |
Table 4: Comparison of Therapeutics for Idiopathic Pulmonary Fibrosis (IPF)
| Drug | Target/Mechanism of Action | Key Clinical Trial Results | Status | Source |
| Ziritaxestat (GLPG1690) | Autotaxin Inhibitor | Phase 3 ISABELA trials terminated; did not improve FVC decline vs. placebo. | Discontinued | [6][7] |
| BBT-877 | Autotaxin Inhibitor | Phase 2 trial did not meet primary endpoint of FVC change at 24 weeks vs. placebo. | Development ongoing, further analysis planned | [8] |
| Cudetaxestat (BLD-0409) | Non-competitive Autotaxin Inhibitor | Phase 2 trial in IPF was planned. Showed direct anti-fibrotic effects in preclinical models. | Phase 2 planned | [9][10] |
| Nintedanib | Tyrosine Kinase Inhibitor (PDGFR, FGFR, VEGFR) | Reduces the annual rate of decline in Forced Vital Capacity (FVC). | Approved | [11][12][13] |
| Pirfenidone | Multiple (Anti-fibrotic, anti-inflammatory, antioxidant) | Reduces the rate of FVC decline and increases progression-free survival. | Approved | [14][15][16] |
Table 5: Comparison of Therapeutics for Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC)
| Regimen | Mechanism of Action | Median Overall Survival (mOS) | Source |
| IOA-289 + Gemcitabine/nab-paclitaxel | Autotaxin inhibition + Chemotherapy | Not yet reported (Phase 1b ongoing) | [4][17] |
| FOLFIRINOX | Combination Chemotherapy | 11.1 months | [18] |
| Gemcitabine + nab-paclitaxel | Combination Chemotherapy | 8.5 months | [19] |
| Gemcitabine monotherapy | Chemotherapy | 6.8 months | [18] |
Experimental Protocols
In Vitro Autotaxin Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against autotaxin.
-
Materials: Recombinant human autotaxin, lysophosphatidylcholine (LPC) substrate, test compounds (e.g., IOA-289), reaction buffer, and a detection system for choline or lysophosphatidic acid (LPA).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the reaction buffer, autotaxin enzyme, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the LPC substrate.
-
Incubate the plate at 37°C for a specified period.
-
Stop the reaction and measure the amount of product (LPA or choline) formed using a suitable detection method (e.g., fluorescence, mass spectrometry).
-
Plot the percentage of inhibition against the compound concentration and calculate the IC50 value using non-linear regression analysis.
-
Orthotopic Mouse Model of Breast Cancer
-
Objective: To evaluate the in vivo efficacy of IOA-289 in reducing primary tumor growth and metastasis.
-
Materials: Female immunodeficient mice (e.g., BALB/c), breast cancer cell line (e.g., 4T1 or E0771), Matrigel, IOA-289, vehicle control, calipers.
-
Procedure:
-
Harvest and resuspend breast cancer cells in a mixture of media and Matrigel.
-
Surgically implant the cell suspension into the mammary fat pad of the mice.
-
Allow tumors to establish for a set number of days.
-
Randomize mice into treatment and control groups.
-
Administer IOA-289 (e.g., 30 mg/kg, twice daily by oral gavage) or vehicle control to the respective groups for the duration of the study.
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly.
-
At the end of the study, euthanize the mice and harvest tumors and lungs for further analysis (e.g., histology, flow cytometry for immune cell infiltration, and assessment of metastatic nodules).
-
Phase 1b Clinical Trial for Metastatic Pancreatic Cancer (NCT05586516)
-
Objective: To evaluate the safety, tolerability, and preliminary efficacy of IOA-289 in combination with standard-of-care chemotherapy.
-
Study Design: Open-label, dose-escalation study.
-
Participants: Patients with previously untreated metastatic pancreatic ductal adenocarcinoma.
-
Procedure:
-
Patients receive IOA-289 monotherapy for a 7-day lead-in period.
-
Following the lead-in, patients receive IOA-289 in combination with gemcitabine and nab-paclitaxel.
-
The dose of IOA-289 is escalated in different patient cohorts to determine the maximum tolerated dose.
-
Primary endpoints include safety and tolerability (monitoring of adverse events).
-
Secondary endpoints include pharmacokinetics, pharmacodynamics (e.g., plasma LPA levels), radiographic response (RECIST 1.1), progression-free survival (PFS), and overall survival (OS).
-
Mandatory Visualization
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of IOA-289.
Caption: A generalized workflow for the preclinical validation of a therapeutic candidate.
Caption: Logical relationship of IOA-289's multi-pronged anti-tumor mechanism of action.
References
- 1. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. A Study to Assess an ATX Inhibitor (IOA-289) in Patients with Metastatic Pancreatic Cancer [clin.larvol.com]
- 6. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galapagos and Gilead Sciences to halt Phase III IPF trials [clinicaltrialsarena.com]
- 8. Bridge Biotherapeutics’ lung drug BBT-877 flops in phase 2 trial < Bio < Article - KBR [koreabiomed.com]
- 9. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 10. Blade Therapeutics Announces FDA Activation of IND Application to Investigate Cudetaxestat, a Non-Competitive Autotaxin Inhibitor, in Idiopathic Pulmonary Fibrosis (IPF) [businesswire.com]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of pirfenidone for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Systemic Therapy for Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Systemic Therapy of Metastatic Pancreatic Adenocarcinoma: Current Status, Challenges, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Fungal Responses: A Comparative Proteomic Analysis of HWY-289 and Other Antifungal Agents
A deep dive into the cellular mechanisms of fungal pathogens in response to the novel antifungal agent HWY-289 and other established drugs reveals distinct and shared proteomic signatures. This guide provides a comparative analysis of the fungal proteome when challenged with this compound, azoles, polyenes, and echinocandins, offering researchers, scientists, and drug development professionals critical insights into their mechanisms of action and potential avenues for novel therapeutic strategies.
This publication synthesizes proteomic data from multiple studies to construct a comparative framework. The analysis focuses on the model fungal pathogen Candida albicans, a common cause of opportunistic infections in humans. By examining the changes in protein expression, we can illuminate the intricate cellular reprogramming that fungi undergo to combat the effects of these antifungal compounds.
Comparative Analysis of Proteomic Responses
The cellular response of Candida albicans to different classes of antifungal agents is multifaceted, affecting a variety of biological processes. While each drug class exhibits a unique impact on the fungal proteome, common stress response pathways are also frequently activated.
This compound , a novel semi-synthetic protoberberine derivative, demonstrates a dual mechanism of action by targeting both ergosterol biosynthesis and cell wall integrity through the inhibition of chitin synthase.[1] Its effect on the proteome of C. albicans is distinct, particularly in its modulation of the RAS-cAMP-PKA signaling pathway, which is crucial for the yeast-to-hyphal transition, a key virulence factor.[2]
In a comparative context:
-
Azoles (e.g., Ketoconazole, Fluconazole): These agents primarily inhibit ergosterol biosynthesis. Proteomic studies reveal an upregulation of proteins involved in the ergosterol pathway, likely as a compensatory mechanism.[3] Additionally, proteins related to oxidative stress response and drug efflux pumps are often overexpressed in azole-resistant strains.[3]
-
Polyenes (e.g., Amphotericin B): This class of drugs binds to ergosterol in the fungal membrane, leading to pore formation and cell leakage. The proteomic response is characterized by a significant upregulation of proteins involved in oxidative stress and osmotic stress tolerance, reflecting the cellular damage induced by membrane disruption.[3][4]
-
Echinocandins (e.g., Caspofungin): These antifungals inhibit β-1,3-glucan synthase, a key enzyme in cell wall biosynthesis. Consequently, the proteome of caspofungin-treated C. albicans shows an upregulation of proteins involved in cell wall synthesis and remodeling, as well as the activation of cell wall integrity signaling pathways.[3][5]
The following tables summarize the key differentially expressed proteins in Candida albicans in response to this compound and other major antifungal agents, categorized by their primary biological processes.
Data Presentation: Differentially Expressed Proteins in Candida albicans
Table 1: Response to this compound
| Biological Process | Upregulated Proteins | Downregulated Proteins | Reference |
| Carbohydrate Metabolism | Glucose-6-phosphate isomerase, Fructose-bisphosphate aldolase | Pyruvate kinase, Aconitase | [2] |
| Stress Response | Superoxide dismutase, Catalase, Thioredoxin | [2] | |
| Cellular Detoxification | Glutathione S-transferase | [2] | |
| Cell Cycle & DNA Processing | DNA repair protein Rad51, Cell division control protein 48 | [2] | |
| Signal Transduction | Ras-related protein Cdc42 (yeast form) | Ras-related protein Cdc42, Ste7, Cph1 (hyphal form) | [2] |
Table 2: Response to Azoles (Ketoconazole)
| Biological Process | Upregulated Proteins | Downregulated Proteins | Reference |
| Ergosterol Biosynthesis | Ergosterol biosynthesis protein Erg11, Erg6 | [3] | |
| Stress Response | Heat shock protein 70, Superoxide dismutase | [3] | |
| Carbohydrate Metabolism | Enolase, Glyceraldehyde-3-phosphate dehydrogenase | [3] | |
| Amino Acid Metabolism | Aspartate aminotransferase | [3] |
Table 3: Response to Polyenes (Amphotericin B)
| Biological Process | Upregulated Proteins | Downregulated Proteins | Reference |
| Oxidative Stress Response | Catalase, Superoxide dismutase, Glutathione reductase | [3][4] | |
| Osmotic Stress Response | Glycerol-3-phosphate dehydrogenase | [3] | |
| Carbohydrate Metabolism | Fructose-1,6-bisphosphatase | [3] | |
| Protein Folding & Degradation | Heat shock protein 90, Ubiquitin-conjugating enzyme | [4] |
Table 4: Response to Echinocandins (Caspofungin)
| Biological Process | Upregulated Proteins | Downregulated Proteins | Reference |
| Cell Wall Biosynthesis & Integrity | Chitin synthase 1, Rho1 GTPase, 1,3-beta-glucan synthase subunit Fks1 | Beta-1,3-exoglucanase | [3][5] |
| Stress Response | Heat shock protein 70, Catalase | [3][5] | |
| Carbohydrate Metabolism | Pyruvate carboxylase | [3] | |
| Signal Transduction | Protein kinase C | [3] |
Experimental Protocols
To ensure the reproducibility and transparency of the findings presented, this section details the key experimental methodologies employed in the cited proteomic studies.
Fungal Culture and Antifungal Treatment
-
Candida albicans strains (e.g., SC5314) are typically grown in standard laboratory media such as YPD (Yeast Extract-Peptone-Dextrose) broth.
-
For proteomic analysis, cultures are grown to the mid-logarithmic phase at 30°C with agitation.
-
The cells are then exposed to sub-inhibitory concentrations of the respective antifungal agents (this compound, ketoconazole, amphotericin B, or caspofungin) for a defined period (e.g., 6-24 hours). Control cultures are treated with the vehicle (e.g., DMSO) alone.
Protein Extraction
-
Fungal cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline).
-
To disrupt the robust fungal cell wall, mechanical lysis methods such as bead beating with glass beads or cryogenic grinding in liquid nitrogen are commonly used.
-
The cell lysate is then treated with a lysis buffer containing detergents (e.g., SDS, CHAPS), reducing agents (e.g., DTT), and protease inhibitors to solubilize proteins and prevent their degradation.
-
Total protein concentration is determined using a standard protein assay, such as the Bradford or BCA assay.
Two-Dimensional Gel Electrophoresis (2-DE)
-
First Dimension (Isoelectric Focusing - IEF): A specific amount of total protein (e.g., 100-500 µg) is loaded onto an immobilized pH gradient (IPG) strip. The proteins are separated based on their isoelectric point (pI) by applying a high voltage.
-
Second Dimension (SDS-PAGE): The IPG strip is then equilibrated and placed on top of a sodium dodecyl sulfate-polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.
-
Gel Staining and Image Analysis: The gels are stained with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain). The stained gels are scanned, and the protein spots are detected and quantified using specialized 2-DE analysis software. Differentially expressed protein spots (showing a significant change in intensity between treated and control samples) are excised for identification.
iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) Labeling and LC-MS/MS
-
Protein Digestion: Proteins are digested into peptides using a sequence-specific protease, typically trypsin.
-
iTRAQ Labeling: The resulting peptide mixtures from control and treated samples are labeled with different isobaric iTRAQ reagents. These reagents have the same total mass but produce unique reporter ions upon fragmentation.
-
Peptide Fractionation: The labeled peptide mixture is often fractionated by liquid chromatography (LC) to reduce complexity before mass spectrometry analysis.
-
LC-MS/MS Analysis: The fractionated peptides are separated by nano-LC and analyzed by a tandem mass spectrometer. The instrument isolates and fragments the peptides, and the resulting spectra are used to identify the peptide sequence and quantify the relative abundance of the reporter ions.
-
Data Analysis: The MS/MS data is searched against a protein database to identify the proteins. The intensities of the reporter ions are used to determine the relative abundance of each protein in the different samples.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteomic profiling of yeast- and hyphal-specific responses of Candida albicans to the antifungal agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in the Proteome of Candida albicans in Response to Azole, Polyene, and Echinocandin Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extending the Proteomic Characterization of Candida albicans Exposed to Stress and Apoptotic Inducers through Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Proteomic Analysis of Caspofungin-Induced Responses in Planktonic Cells and Biofilms of Candida albicans [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of HWY-289: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for HWY-289 (CAS Number: 908001-51-4), a complex organic molecule identified as 21-[(4-Tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure as a complex pentacyclic azonia compound necessitates that it be treated as potentially hazardous. The following procedures are based on established best practices for the disposal of research chemicals with unknown toxicological and environmental profiles.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given the lack of specific hazard data, a cautious approach is warranted.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended. | To prevent inhalation of any powders or aerosols. |
II. Proper Disposal Procedures for this compound
The cardinal rule for the disposal of this compound is to never dispose of it down the drain or in regular solid waste. It must be managed as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, vials, gloves), must be collected in a designated hazardous waste container.
-
The primary waste container should be made of a material compatible with organic compounds and brominated substances. A high-density polyethylene (HDPE) or glass container with a secure, vapor-tight lid is recommended.
-
Avoid mixing this compound waste with other incompatible waste streams.
-
-
Waste Container Labeling:
-
Properly label the hazardous waste container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "21-[(4-Tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide"
-
The CAS Number: "908001-51-4"
-
An indication of the potential hazards (e.g., "Potential Irritant," "Handle with Care," "Unknown Toxicity").
-
The accumulation start date.
-
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with all available information about this compound, including its chemical name and CAS number.
-
III. Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Report: Notify your laboratory supervisor and your institution's EHS department.
-
Cleanup (if trained):
-
Only personnel trained in hazardous spill cleanup should address the spill.
-
Wear the appropriate PPE, including respiratory protection if the compound is a powder.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, use a chemical absorbent pad or spill pillow.
-
Carefully collect all contaminated materials and place them in a labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials should also be disposed of as hazardous waste.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Personal protective equipment for handling HWY-289
Comprehensive safety and handling information for a substance designated "HWY-289" could not be located. Searches for this identifier did not yield a specific chemical compound. Results primarily referenced North American highways, including Texas State Highway 289, Arkansas Highway 289, and roads in Missouri.
A search for "maxx 289 safety data sheet" revealed a product identified as an alkali, but no direct link to a specific chemical compound with the designation "this compound" could be established.[1]
Due to the inability to identify "this compound" as a specific chemical substance, the requested essential safety and logistical information, including operational and disposal plans, cannot be provided. Consequently, the creation of data tables, experimental protocols, and workflow diagrams as requested is not possible.
It is recommended to verify the specific chemical name or CAS number for the substance of interest to obtain accurate and relevant safety information. Standard sources for chemical safety data include the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Safety Data Sheets (SDS), and databases from regulatory agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
